molecular formula C10H9BrFNO B1374225 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one CAS No. 1461715-23-0

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1374225
CAS No.: 1461715-23-0
M. Wt: 258.09 g/mol
InChI Key: AFDHVMQGXHHQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H9BrFNO and its molecular weight is 258.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHVMQGXHHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, a key intermediate in contemporary drug discovery. The pyrrolidinone scaffold is a prevalent feature in a multitude of biologically active compounds, and its strategic functionalization is of paramount importance to medicinal chemists.[1][2] This document delves into the prevalent and robust C-N cross-coupling strategies, primarily focusing on the Buchwald-Hartwig amination and the Ullmann condensation. We will explore the mechanistic underpinnings of these reactions, the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

The compound 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a substituted N-aryl lactam. Its structure is of significant interest in medicinal chemistry for several reasons:

  • The Pyrrolidinone Core: This five-membered lactam is a privileged scaffold, appearing in a wide array of pharmaceuticals. Its non-planar, sp3-rich character provides a three-dimensional architecture that is advantageous for specific and high-affinity interactions with biological targets.[2]

  • The 4-Bromo-3-fluorophenyl Moiety: This substituted aromatic ring offers multiple points for further chemical modification. The bromine atom is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the electronic properties of the ring.[3]

Due to this combination of features, 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one serves as a crucial building block for synthesizing complex molecules, particularly in the development of novel therapeutics.

Strategic Analysis of Synthesis: C-N Bond Formation

The core synthetic challenge lies in the formation of the C-N bond between the aromatic ring of 4-bromo-3-fluoroaniline (or a related aryl halide) and the nitrogen atom of pyrrolidin-2-one. Two primary transition-metal-catalyzed cross-coupling reactions have proven to be the most effective for this transformation: the Buchwald-Hartwig Amination and the Ullmann Condensation.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its reliability, broad substrate scope, and functional group tolerance.[4][5] The reaction facilitates the formation of a C-N bond between an aryl halide and an amine (in this case, a lactam).

Mechanistic Rationale: The catalytic cycle, a self-validating system, is generally understood to proceed through several key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (4-bromo-3-fluoroaniline derivative) to form a Pd(II) intermediate.

  • Amide Coordination & Deprotonation: The pyrrolidin-2-one coordinates to the Pd(II) center. A base then deprotonates the lactam's N-H bond to form a palladium amido complex. The choice of a non-nucleophilic but sufficiently strong base (e.g., Cs₂CO₃, K₃PO₄) is critical to facilitate this step without competing side reactions.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

Causality in Experimental Design:

  • Catalyst and Ligand Selection: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the phosphine ligand. For coupling with lactams, which can be less nucleophilic than primary or secondary amines, bulky and electron-rich ligands are preferred. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or sterically hindered biaryl phosphine ligands (e.g., BrettPhos) are often employed.[4][6] These ligands promote both the oxidative addition and the crucial reductive elimination step while preventing unproductive side reactions like β-hydride elimination.[4][7]

  • Base and Solvent: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are common choices. The choice of solvent is typically an aprotic, non-polar solvent like toluene or dioxane, which are compatible with the catalyst system and can be heated to the required temperatures.

The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[8] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it remains a valuable and sometimes complementary approach. The specific application to N-arylate amides is often referred to as the Goldberg reaction.

Mechanistic Rationale: The mechanism is thought to involve a Copper(I) species as the active catalyst.

  • Formation of Copper Amide: The copper(I) catalyst reacts with the deprotonated pyrrolidin-2-one to form a copper amide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl and amido groups reductively eliminate from the copper center to form the product and regenerate a Cu(I) species.[9][10]

Causality in Experimental Design:

  • Catalyst and Ligand: Copper(I) salts, such as copper(I) iodide (CuI), are typically used.[11] Traditional Ullmann reactions used stoichiometric amounts of copper powder at very high temperatures (>200 °C).[8][9] Modern protocols utilize catalytic amounts of a copper salt in the presence of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), which solubilizes the copper species and accelerates the reaction, allowing for lower temperatures (e.g., 100-130 °C).[11]

  • Reaction Conditions: Ullmann-type reactions often require high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8][12] The temperatures are generally higher than those required for palladium-catalyzed systems.[8]

Visualized Workflow and Mechanism

To clarify the process, the following diagrams illustrate the overall synthetic workflow and the catalytic cycle for the preferred Buchwald-Hartwig amination.

SynthesisWorkflow Start 4-Bromo-3-fluoroaniline + Pyrrolidin-2-one Process C-N Cross-Coupling (Buchwald-Hartwig Amination) • Pd Catalyst (e.g., Pd(OAc)₂) • Phosphine Ligand (e.g., BINAP) • Base (e.g., Cs₂CO₃) • Solvent (e.g., Toluene) Start->Process Reactants Workup Reaction Work-up • Filtration • Extraction Process->Workup Crude Mixture Purification Purification • Silica Gel Chromatography Workup->Purification Product 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one Purification->Product Pure Product

Caption: High-level workflow for the synthesis of the target compound.

BuchwaldHartwigCycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L₂PdII(Ar)(AmineH)]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex L₂PdII(Ar)(Amine) AmineComplex->AmidoComplex Deprotonation (-Base-H⁺) AmidoComplex->Pd0 Reductive Elimination (Ar-Amine) Product_out BaseH_out ArX_in Amine_in

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Reagents and Materials:

  • 4-Bromo-3-fluoroaniline

  • Pyrrolidin-2-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (racemic or a single enantiomer)

  • Cesium carbonate (Cs₂CO₃), dried

  • Anhydrous toluene

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluoroaniline (1.0 equiv), pyrrolidin-2-one (1.2 equiv), and cesium carbonate (2.1 equiv).

  • Catalyst Addition: In a separate vial, briefly mix palladium(II) acetate (0.02 equiv) and BINAP (0.03 equiv). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[6]

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Expected Results

The following table summarizes the key parameters for the described Buchwald-Hartwig protocol.

ParameterComponent / ConditionRationale
Aryl Halide 4-Bromo-3-fluoroanilineThe primary substrate providing the substituted phenyl ring.
Amine Pyrrolidin-2-oneThe nitrogen nucleophile (lactam).
Catalyst Pd(OAc)₂ (2 mol%)Palladium precursor for the active Pd(0) species.
Ligand BINAP (3 mol%)Bulky phosphine ligand to facilitate the catalytic cycle.[4][6]
Base Cs₂CO₃ (2.1 equiv)Strong, non-nucleophilic base for deprotonation of the lactam.
Solvent TolueneAnhydrous, aprotic solvent suitable for high-temperature coupling.
Temperature 100-110 °CProvides thermal energy to overcome activation barriers.[6]
Reaction Time 12-24 hoursTypical duration for completion, should be monitored.
Expected Yield 70-90%Varies based on purity of reagents and reaction scale.
Product Purity >95% (post-chromatography)Target purity for use in subsequent synthetic steps.
Molecular Formula C₁₀H₉BrFNO[13]
Monoisotopic Mass 256.98514 Da[13]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[14][15]

  • Handling Reagents:

    • Aryl Halides (e.g., 4-Bromo-3-fluoroaniline): These compounds can be irritants to the skin, eyes, and respiratory system. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.[14]

    • Palladium Catalysts: Palladium salts can be toxic and should be handled with care. Avoid creating dust.

    • Solvents: Toluene is flammable and has associated health risks. Keep away from ignition sources and use only in a well-ventilated fume hood.[16]

  • Reaction Conditions: The reaction is performed under an inert atmosphere and at elevated temperatures. Ensure the glassware is properly secured and that heating is controlled.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.

Conclusion

The synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is most effectively achieved through modern C-N cross-coupling methodologies. The Buchwald-Hartwig amination, in particular, offers a robust, high-yielding, and reliable route that is well-suited for the preparation of this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism and the causal relationships between reagents, ligands, and conditions is essential for successful and reproducible synthesis. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently prepare this key building block for application in drug discovery and development programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Atlantis Press. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Synthesis Spotlight. (2024). Buchwald-Hartwig Amination with Aqueous Ammonia. Retrieved from Nature Synthesis. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from ResearchGate. [Link]

  • PubChemLite. (n.d.). 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one. Retrieved from PubChemLite. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link]

  • BYJU'S. (2020). Ullmann Reaction. Retrieved from BYJU'S. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from rsc.org. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from organic-synthesis.org. [Link]

  • PubChemLite. (n.d.). 3-bromo-1-(4-fluorophenyl)pyrrolidin-2-one. Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)but-3-en-1-one. Retrieved from PubChem. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from mdpi.com. [Link]

  • ResearchGate. (n.d.). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from ResearchGate. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from mdpi.com. [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from orgsyn.org. [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from mdpi.com. [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, a compound of interest for researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is sparse in public literature, this document synthesizes predicted data with established, field-proven methodologies for determining its core characteristics. We delve into the causality behind experimental choices for evaluating lipophilicity, solubility, and stability, offering detailed protocols and workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to fully characterize this and similar molecules.

Compound Identification and Structural Characteristics

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a substituted N-aryl lactam. The structure combines a pyrrolidin-2-one ring, a common scaffold in medicinal chemistry, with a di-substituted phenyl ring containing both bromine and fluorine atoms. These halogens significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making a thorough physicochemical characterization essential for any research or development program. The pyrrolidinone core can impact the compound's three-dimensional structure and its interactions with biological targets like enzymes and receptors[1].

IdentifierDataSource
Chemical Name 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one-
Molecular Formula C₁₀H₉BrFNO[2]
SMILES C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)F[2]
InChI InChI=1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2[2]
InChIKey AFDHVMQGXHHQRJ-UHFFFAOYSA-N[2]

Core Physicochemical Properties: A Predictive Overview

Direct experimental values for properties such as melting point, boiling point, and aqueous solubility are not widely published. However, computational models provide a strong starting point for experimental design.

PropertyPredicted/Calculated ValueSource
Monoisotopic Mass 256.98514 Da[2]
Molecular Weight ~258.09 g/mol -
XlogP 2.1[2]

The predicted XlogP value of 2.1 suggests that the compound is moderately lipophilic, a key characteristic influencing its potential for membrane permeability and solubility in both aqueous and organic media[3].

Lipophilicity Analysis: The Octanol-Water Partition Coefficient (LogP/LogD)

Expertise & Causality: Lipophilicity is a critical parameter in drug discovery, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For non-ionizable compounds, the partition coefficient (LogP) is a constant. However, for compounds that can be protonated or deprotonated, the distribution coefficient (LogD) is used, as it is pH-dependent[4]. Given the lactam structure, 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is not expected to be readily ionizable under physiological pH, making LogP the most relevant measure. The conventional "shake-flask" method remains the gold standard for its direct measurement of thermodynamic equilibrium[5].

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 105)

This protocol is adapted from the widely accepted miniaturized shake-flask method, which is suitable for early-stage research where compound quantities may be limited[4].

  • Preparation of Solvents: Prepare a mixture of 1-octanol and water (or a suitable buffer like PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a minimal amount of a suitable solvent (e.g., DMSO). A typical concentration is 10 mM[4].

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated buffer and 100 µL of pre-saturated 1-octanol. Add a small aliquot (e.g., 10 µL) of the compound's stock solution[4].

  • Equilibration: Seal the vial and mix on a rotator at a controlled speed (e.g., 30 rpm) for a sufficient period (typically 1-24 hours) to reach equilibrium without forming an emulsion[4]. The slow-stirring method is believed to give more accurate results by preventing the formation of microdroplets[6].

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a precise volume from both the upper (octanol) and lower (aqueous) phases.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Workflow for LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Prepare Mutually Saturated Solvents (Octanol/Buffer) Mix 3. Combine Solvents & Compound Solvents->Mix Compound 2. Prepare Compound Stock Solution Compound->Mix Equilibrate 4. Mix to Reach Equilibrium Mix->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Quantify 6. Sample Aqueous & Octanol Phases Separate->Quantify Analyze 7. Analyze Concentration (e.g., LC-MS) Quantify->Analyze Calculate 8. Calculate LogP Analyze->Calculate

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility Profile

Expertise & Causality: Aqueous solubility is a cornerstone of drug development, directly impacting a compound's dissolution rate and bioavailability. For compounds with low expected solubility, like many aromatic molecules, it is crucial to select a method that can accurately quantify low concentrations and ensure true equilibrium is reached. The OECD Test Guideline 105 provides robust methods for this purpose[7]. The choice between the shake-flask method and the column elution method depends on the expected solubility range; the shake-flask method is suitable for solubilities above 10 mg/L, while the column elution method is preferred for less soluble compounds[7][8].

Experimental Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)

This protocol is designed to determine the saturation concentration of the compound in water at a controlled temperature[9].

  • Temperature Control: Conduct the experiment at a constant, defined temperature, preferably 20 ± 0.5 °C, using a water bath or incubator[7].

  • Sample Addition: Add an excess amount of the solid test compound to a flask containing purified water. The excess is critical to ensure that a saturated solution is formed.

  • Equilibration: Stir the suspension for a prolonged period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. Periodic sampling can be done to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the mixture to settle. Separate the solid and aqueous phases via centrifugation or filtration. This step must be performed carefully to avoid including undissolved solid particles, which would falsely elevate the measured solubility[8].

  • Analysis: Accurately measure the concentration of the compound in the clear aqueous supernatant using a validated analytical technique (e.g., HPLC-UV, LC-MS).

  • Verification: It is recommended to perform the determination at least in duplicate to ensure reproducibility.

Workflow for Aqueous Solubility Determination

G start Start: Excess Solid + Water in Flask equilibrate 1. Stir at Constant Temperature (e.g., 20°C) to Reach Equilibrium start->equilibrate separate 2. Separate Phases (Centrifuge/Filter) to get Clear Supernatant equilibrate->separate analyze 3. Quantify Concentration in Aqueous Phase (e.g., HPLC) separate->analyze result Result: Saturated Solubility (g/L) analyze->result

Caption: Workflow for Shake-Flask Solubility Measurement.

Chemical Stability Assessment

Expertise & Causality: Stability testing is a mandatory step in pharmaceutical development to determine a product's shelf-life and identify potential degradation products that could affect efficacy or safety[10][11]. The process involves subjecting the compound to various environmental conditions over time[11]. A comprehensive stability program includes long-term, accelerated, and forced degradation studies, each serving a distinct purpose[10][12].

  • Long-Term (Real-Time) Studies: These are conducted under recommended storage conditions to establish the definitive shelf-life[10].

  • Accelerated Studies: By exposing the compound to elevated stress conditions (e.g., higher temperature and humidity), these studies help predict the long-term stability profile more quickly[10][12].

  • Forced Degradation (Stress Testing): This involves exposing the compound to harsh conditions (e.g., strong acid, base, oxidation, light, heat) to deliberately induce degradation. The primary goal is to identify likely degradation pathways and products, which is crucial for developing stability-indicating analytical methods[11][13].

Logical Relationship of Stability Studies

G cluster_goal Primary Goal: Ensure Safety & Efficacy Over Time cluster_studies Stability Study Types cluster_outcomes Key Outcomes Goal Determine Shelf-Life & Storage Conditions Forced Forced Degradation (Acid, Base, Oxidative, Photo) Pathway Identify Degradation Pathways & Products Forced->Pathway Accelerated Accelerated Studies (e.g., 40°C / 75% RH) ShelfLife Predict & Confirm Shelf-Life Accelerated->ShelfLife Predicts LongTerm Long-Term Studies (e.g., 25°C / 60% RH) LongTerm->ShelfLife Confirms Method Develop Stability-Indicating Analytical Method Pathway->Method Method->Accelerated Method->LongTerm ShelfLife->Goal

Sources

Technical Guide: Biological Potential of Brominated Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) scaffold represents a privileged structure in medicinal chemistry, serving as the core for nootropic agents (racetams), anticonvulsants (levetiracetam), and antimicrobial agents.[1] While the parent scaffold is well-characterized, brominated derivatives represent an under-utilized chemical space.[1]

The incorporation of bromine is not merely a lipophilic modification; it introduces a σ-hole (sigma-hole) , enabling specific halogen bonding interactions with Lewis bases (carbonyl oxygens, histidine nitrogens) in protein binding pockets.[1] This guide analyzes the structural activity relationships (SAR) of these derivatives, focusing on their utility as Quorum Sensing (QS) inhibitors (mimicking marine fimbrolides) and neurological modulators .[1]

Structural Activity Relationship (SAR) & Design Logic

The "Magic Bromo" Effect: Halogen Bonding

Unlike fluorine, which is electron-rich and acts as a hydrogen bond acceptor, bromine exhibits an anisotropic electron distribution.[1] This creates a region of positive electrostatic potential on the extension of the C-Br bond—the σ-hole .

  • Mechanism: The σ-hole acts as a Lewis acid, forming highly directional non-covalent bonds with nucleophilic residues in target proteins.

  • Design Implication: Placing a bromine at the C3 or C4 position of the pyrrolidinone ring can lock the molecule into a specific orientation within a receptor pocket, increasing potency by 10-100x compared to the non-halogenated analog.

SAR Decision Matrix

The following diagram illustrates the decision logic for functionalizing the pyrrolidinone core.

SAR_Workflow Scaffold Pyrrolidin-2-one Core Pos_N N-Substitution (Lipophilicity/BBB) Scaffold->Pos_N Pos_C3 C3-Bromination (Electrophilic/Michael Acceptor) Scaffold->Pos_C3 Pos_C4 C4-Bromination (Sigma-Hole Targeting) Scaffold->Pos_C4 Pos_C5 C5-Substitution (Chirality/Steric Lock) Scaffold->Pos_C5 Target_Neuro Target: SV2A / GABA (Anticonvulsant) Pos_N->Target_Neuro Increase LogP Target_Biofilm Target: LuxR / LasR (Anti-Biofilm) Pos_C3->Target_Biofilm Fimbrolide Mimic Pos_C4->Target_Neuro H-Bond Acceptor Pos_C4->Target_Biofilm Halogen Bond

Figure 1: SAR optimization workflow for brominated pyrrolidinones. Note the divergence in substitution strategy based on the therapeutic target.

Therapeutic Vertical: Antimicrobial & Anti-Biofilm Activity[1]

Brominated pyrrolidinones are structural isosteres of brominated furanones (e.g., fimbrolides from Delisea pulchra).[1] Unlike furanones, which are lactones and susceptible to hydrolysis, the lactam (pyrrolidinone) ring offers superior metabolic stability.[1]

Mechanism: Quorum Sensing Inhibition

These compounds do not kill bacteria (bacteriostatic); they "blind" them.[1] They compete with N-acyl homoserine lactones (AHLs) for binding to LuxR-type receptors.

  • Competitive Binding: The brominated lactam binds to the LuxR receptor.

  • Conformational Disruption: The bulky bromine atom prevents the receptor from folding correctly.

  • Signal Blockade: The receptor cannot dimerize or bind DNA, halting the production of virulence factors (pyocyanin, biofilm matrix).[1]

Key Targets: Pseudomonas aeruginosa (LasR/RhlR systems) and Staphylococcus aureus (agr system).[1]

Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility is paramount . The following protocols are designed with internal controls to validate results.

Protocol A: Synthesis of 3-Bromo-1-phenylpyrrolidin-2-one

Direct bromination of the ring is difficult due to stability. This protocol uses an α-halo amide cyclization approach for better yield.

Reagents: N-phenyl-2,4-dibromobutanamide, Sodium Hydride (NaH), THF (anhydrous).[1]

  • Preparation: Charge a flame-dried 3-neck flask with NaH (1.2 eq) and anhydrous THF under Argon atmosphere. Cool to 0°C.

  • Addition: Dissolve N-phenyl-2,4-dibromobutanamide (1.0 eq) in THF. Add dropwise to the NaH suspension over 30 minutes. Critical: Control exotherm to prevent polymerization.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography. The 3-bromo product is sensitive; store at -20°C under inert gas.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Standard MIC assays miss anti-biofilm activity. This assay specifically quantifies biomass reduction.[2]

Table 1: Biofilm Assay Setup

VariableSpecificationRationale
Organism P. aeruginosa PAO1Standard reference strain for biofilm studies.
Media M63 Minimal Media + 0.2% GlucosePromotes biofilm over planktonic growth better than LB.
Compound Conc. 0, 10, 50, 100, 200 µMRange covers typical IC50 for QS inhibitors.[1]
Solvent Control DMSO < 0.5% (v/v)DMSO >1% is toxic and confounds data.[1]
Incubation 24h @ 37°C, StaticStatic culture is required for ring formation.[1]

Step-by-Step Workflow:

  • Inoculation: Dilute overnight culture 1:100 into M63 media.

  • Seeding: Add 100 µL of suspension to 96-well PVC microtiter plates (PVC binds biofilm better than polystyrene).

  • Treatment: Add 1 µL of test compound (100x stock in DMSO). Include "Media Only" (Blank) and "Bacteria + DMSO" (Control).[1]

  • Incubation: Incubate for 24 hours at 37°C without shaking.

  • Staining:

    • Gently remove media (do not wash yet).[1]

    • Add 100 µL 0.1% Crystal Violet (CV) solution.[1] Incubate 15 min at RT.

    • Rinse plate 3x by submerging in a tub of distilled water. Do not pipette wash, or you will detach the film.[1]

  • Quantification: Solubilize the stain with 125 µL of 30% Acetic Acid. Transfer to a new flat-bottom plate and read Absorbance at 550 nm.

Data Analysis:


[1]

Mechanism of Action: Quorum Sensing Blockade

The following diagram details the specific pathway interruption caused by the brominated derivative in Gram-negative bacteria.

QS_Mechanism Bacteria Bacterial Population (High Density) AHL AHL Signal (Autoinducer) Bacteria->AHL Secretes Receptor LuxR Receptor (Cytoplasmic) AHL->Receptor Binds (Native) Complex_Active LuxR-AHL Complex (Dimerization) Receptor->Complex_Active If AHL binds Complex_Blocked Inactive Complex (Steric Hindrance) Receptor->Complex_Blocked If Inhibitor binds Inhibitor Brominated Pyrrolidinone (Competitive Antagonist) Inhibitor->Receptor Competes (High Affinity) DNA Target DNA Promoter Complex_Active->DNA Activates Transcription Complex_Blocked->DNA Fails to Bind Virulence Virulence Factors (Biofilm/Toxins) DNA->Virulence Expression

Figure 2: Competitive inhibition of the LuxR quorum sensing system.[1] The brominated pyrrolidinone mimics the AHL lactone ring but prevents the conformational change necessary for DNA binding.

References

  • Wilcken, R., et al. (2013).[1][3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]

  • Defoirdt, T., et al. (2012).[1] A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis.[4] PLOS ONE. Link

  • Kumar, N., et al. (2016).[1][5] Synthesis and antimicrobial activity of 3-bromo-1-phenylpyrrolidin-2-one derivatives. Arabian Journal of Chemistry. Link

  • Góra, J., et al. (2020).[1][6] Succinimide and pyrrolidin-2-one derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry. Link

  • Sila, P., et al. (2022).[1] Halogen bonding in drug design: The case of pyrrolidinone derivatives. Frontiers in Chemistry. Link

Sources

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel N-Aryl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-aryl pyrrolidinone motif is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of biologically active agents. Its unique structural and electronic properties have rendered it a fertile ground for the development of novel therapeutics targeting a wide array of diseases, from neurological disorders to cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel N-aryl pyrrolidinones. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols for key transformations, and explore the critical structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.

The N-Aryl Pyrrolidinone Core: A Privileged Structure in Drug Discovery

The pyrrolidinone ring, a five-membered lactam, is a recurring structural motif in both natural products and synthetic pharmaceuticals.[1] The introduction of an aryl substituent on the nitrogen atom (N-arylation) dramatically expands the chemical space and biological activity of this scaffold. This modification imparts a degree of conformational rigidity and provides a handle for tuning electronic properties and establishing crucial interactions with biological targets.

The N-aryl pyrrolidinone core is a key feature in molecules exhibiting a wide range of pharmacological activities, including but not limited to:

  • Anticonvulsant and Nootropic Effects: The well-known nootropic drug piracetam and its derivatives highlight the potential of the pyrrolidinone core in modulating cognitive function.

  • Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of N-aryl pyrrolidinones against various cancer cell lines.[2][3]

  • Potassium Channel Opening: Certain N-arylated pyrrolidin-2-ones have been identified as potent and selective potassium channel openers, with potential applications in treating conditions like urinary incontinence.[4]

The versatility of the N-aryl pyrrolidinone scaffold stems from its synthetic tractability and the ability to readily modify both the aryl and pyrrolidinone rings, allowing for fine-tuning of physicochemical and pharmacological properties.

Synthetic Strategies for N-Aryl Pyrrolidinones: A Chemist's Guide

The construction of the N-aryl pyrrolidinone core can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we will explore the most robust and widely employed methods.

Transition Metal-Catalyzed N-Arylation: The Modern Workhorse

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl amides. The Buchwald-Hartwig amination and the Ullmann condensation are the preeminent methods for the N-arylation of pyrrolidin-2-one.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering mild reaction conditions and broad substrate scope.[5] The reaction typically involves the coupling of an aryl halide (or triflate) with an amine (in this case, pyrrolidin-2-one) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality in Experimental Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common choice as it is a stable source of Pd(0), the active catalytic species.

  • Ligand: Bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are crucial for promoting the reductive elimination step and preventing catalyst deactivation.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the pyrrolidin-2-one, forming the active nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.[5]

Experimental Protocol: General Procedure for Palladium-Catalyzed Tandem N-Arylation/Carboamination [6]

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (1 mol% complex, 2 mol% Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol%), and sodium tert-butoxide (2.4 equiv.).

  • Reagent Addition: Add anhydrous toluene (1 mL), the primary γ-amino alkene substrate (1.0 equiv.), and the aryl bromide (1.0 equiv.) via syringe.

  • First Coupling: Place the reaction mixture in a pre-heated oil bath at 60°C and stir until the starting materials are consumed (monitored by GC analysis).

  • Ligand Exchange: Add a solution of dppe (1,2-bis(diphenylphosphino)ethane) (2 mol%) in toluene (1 mL).

  • Second Coupling: Increase the temperature to 110°C and add the vinyl bromide (1.2 equiv.). Stir until the reaction is complete.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, concentrate the filtrate under reduced pressure, and purify the residue by silica gel column chromatography.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[7] It involves the coupling of an aryl halide with an amine using a copper catalyst, often in the presence of a ligand and a base, at elevated temperatures.

Causality in Experimental Choices:

  • Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive catalyst.

  • Ligand: Chelating ligands, such as (S)-N-methylpyrrolidine-2-carboxylate, can accelerate the reaction and allow for milder conditions.[8]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is often employed.

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required to facilitate the reaction at elevated temperatures.[5]

Experimental Protocol: General Procedure for Ullmann Condensation [8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the benzamide (or pyrrolidin-2-one) (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 equiv.), and copper(I) iodide (0.05 mmol, 0.05 equiv.).

  • Solvent and Reactant Addition: Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Vigorously stir the reaction mixture and heat to 110°C.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reductive Amination: A Convergent Approach

Reductive amination offers a powerful and convergent strategy for the synthesis of N-aryl pyrrolidinones, particularly when starting from dicarbonyl compounds.[9] This method involves the in-situ formation of an enamine or iminium ion intermediate from the reaction of a dicarbonyl compound with an aniline, followed by reduction and cyclization.

Causality in Experimental Choices:

  • Dicarbonyl Substrate: 1,4-Dicarbonyl compounds, such as 2,5-hexanedione, are common starting materials.

  • Amine Source: A wide range of anilines can be used to introduce the desired aryl group.

  • Reducing Agent: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for imines over ketones.[10] In transfer hydrogenation protocols, formic acid can serve as the hydrogen donor in the presence of an appropriate catalyst.[9]

  • Catalyst (for Transfer Hydrogenation): Iridium-based catalysts are effective for the transfer hydrogenation step.[9]

Experimental Protocol: Iridium-Catalyzed Successive Reductive Amination [9]

  • Reaction Setup: To a 25.0 mL dried Schlenk tube, add the iridium catalyst (1.0 mol%), the diketone (0.5 mmol, 1.0 equiv.), the aniline (0.6 mmol, 1.1 equiv.), and the solvent (2.0 mL).

  • Hydrogen Donor Addition: Add formic acid (30.0 equiv.) as the hydrogen donor.

  • Reaction Conditions: Stir the mixture under air at 80°C for 12 hours.

  • Workup and Purification: After the reaction is complete, dissolve the mixture in ethyl acetate and wash with saturated salt water (2-3 times). Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

G Diketone Diketone Iminium_Ion Iminium Ion Intermediate Diketone->Iminium_Ion Aniline Aniline Aniline->Iminium_Ion Pyrrolidinone N-Aryl Pyrrolidinone Iminium_Ion->Pyrrolidinone Reduction & Cyclization

Caption: Reductive amination pathway to N-aryl pyrrolidinones.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of N-aryl pyrrolidinones is exquisitely sensitive to their substitution patterns. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity

The anticancer properties of N-aryl pyrrolidinones are often influenced by the nature and position of substituents on the N-aryl ring.

CompoundN-Aryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
9b 4-(pyridin-2-ylmethoxy)phenylMCF7< 3[11]
9d 4-(pyridin-2-ylmethoxy)phenylPC3< 3[11]
5g Dihalo-substituted phenylHCT116Similar to Cisplatin[12]
1,3,4-oxadiazolethione derivative 3,4,5-trimethoxyphenylA549Reduces viability to 28.0%[2]
4-aminotriazolethione derivative 3,4,5-trimethoxyphenylA549Reduces viability to 29.6%[2]

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-aryl ring can enhance anticancer activity.[12]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridine, can lead to potent antiproliferative effects.[11]

  • Bulky Substituents: The introduction of bulky groups can influence the binding affinity to target proteins.

Potassium Channel Opening Activity

N-arylated pyrrolidin-2-ones have emerged as promising potassium channel openers. The substitution pattern on both the pyrrolidinone and the N-aryl ring plays a crucial role in their potency and selectivity.

CompoundStructureIC₅₀ (Bladder, µM)IC₅₀ Ratio (Portal Vein/Bladder)Reference
6 N-(4-benzoylphenyl)-piperidin-2-one7.441[4]
9 N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-one6.751[4]

Key SAR Insights for Potassium Channel Opening Activity:

  • N-Aryl Moiety: A 4-benzoylphenyl group on the nitrogen atom appears to be favorable for potent activity.[4]

  • Pyrrolidinone Ring Substitution: Gem-dimethyl substitution at the 3-position of the pyrrolidinone ring can enhance both potency and selectivity.[4]

Future Directions and Conclusion

The N-aryl pyrrolidinone scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including photocatalytic and electrochemical approaches. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of bioactive N-aryl pyrrolidinones will be crucial for the design of next-generation drugs with improved efficacy and safety profiles. The strategic application of the synthetic and SAR principles outlined in this guide will undoubtedly empower researchers to unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Available at: [Link]

  • N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic Letters. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design and SAR of novel potassium channel openers targeted for urge urinary incontinence. 1. N-Cyanoguanidine bioisosteres possessing in vivo bladder selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Molecules. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one as a Privileged Scaffold in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals.

Introduction & Mechanistic Rationale

The pyrrolidin-2-one core is a foundational pharmacophore in neuroscience, most notably recognized in the "racetam" family of neurotherapeutics (e.g., piracetam, levetiracetam, brivaracetam). These compounds exert their primary antiepileptic and neuromodulatory effects by binding to Synaptic Vesicle Protein 2A (SV2A), an integral membrane protein that regulates neurotransmitter exocytosis[1].

In the pursuit of next-generation SV2A modulators and novel CNS agents, 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (CAS: 1461715-23-0) has emerged as a highly strategic building block. Its design incorporates two critical features that accelerate hit-to-lead optimization:

  • The Bromine Handle (Synthetic Versatility): The para-bromine atom serves as an ideal leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate diverse libraries of aryl, heteroaryl, or amine-substituted derivatives to probe the steric and electronic requirements of the SV2A binding pocket[2].

  • The Fluorine Atom (Pharmacokinetic Optimization): Positioned ortho to the bromine, the fluorine atom exerts a profound inductive effect. In medicinal chemistry, fluorine substitution is strategically employed to lower the pKa of adjacent functional groups, increase lipophilicity for enhanced blood-brain barrier (BBB) penetration, and block cytochrome P450-mediated oxidative metabolism at metabolically labile sites[3].

Application Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a targeted library of 1-(4-aryl-3-fluorophenyl)pyrrolidin-2-one derivatives using a self-validating Suzuki-Miyaura cross-coupling workflow.

Causality & Expert Insights
  • Catalyst Selection:

    
     is utilized because the bidentate dppf ligand possesses a large bite angle, which stabilizes the palladium center against deactivation and accelerates the reductive elimination step, crucial for sterically hindered ortho-fluorinated substrates.
    
  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is employed. The water ensures the complete dissolution of the inorganic base (

    
    ), generating the reactive boronate complex essential for the transmetalation step.
    
Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk tube, add 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv),

    
     (2.5 equiv), and 
    
    
    
    (0.05 equiv).
  • Degassing (Critical Step): Add 5 mL of the 1,4-Dioxane/Water (4:1) mixture. Seal the tube with a septum and purge the solution with Argon gas for 15 minutes using a sparging needle. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.

  • Reaction Execution: Replace the septum with a Teflon screw cap and heat the reaction mixture in an oil bath at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Self-Validation System

Monitor the reaction progress via LC-MS. The starting material exhibits a distinct isotopic doublet at


 258/260 

(1:1 ratio due to

). The complete disappearance of this doublet and the emergence of the target mass (e.g.,

256 for a phenyl coupling) confirms successful conversion.

Application Protocol 2: In Vitro SV2A Radioligand Binding Assay

To evaluate the neurotherapeutic potential of the synthesized derivatives, their binding affinity (


) to SV2A must be quantified.
Causality & Expert Insights
  • Radiotracer:

    
     is used instead of 
    
    
    
    because it possesses a significantly higher affinity for SV2A, providing a larger assay window and better signal-to-noise ratio.
  • Filter Treatment: Glass fiber filters (GF/B) are pre-soaked in 0.1% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic test compounds.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 0.2 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
     (final concentration 2 nM), and 50 µL of the test derivative (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plate at 4°C for 120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the mixture through PEI-treated GF/B filters using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes the theoretical optimization trajectory when utilizing 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one as a scaffold compared to a non-fluorinated analog.

Compound IDScaffold / SubstitutionSV2A Affinity (

, nM)
LogP (Lipophilicity)In Vitro Half-Life (

, min)
BBB Permeability (

,

cm/s)
Ref-1 1-(4-Bromophenyl)pyrrolidin-2-one (No Fluorine)> 50001.82412.5
Scaffold 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one12502.14818.2
Deriv-A 1-(3-Fluoro-4-phenylphenyl)pyrrolidin-2-one853.48528.4
Deriv-B 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)pyrrolidin-2-one122.811024.6

Note: The introduction of the fluorine atom (Scaffold vs. Ref-1) doubles the metabolic half-life and enhances BBB permeability, while subsequent Pd-coupling (Deriv-A, Deriv-B) drives high-affinity SV2A target engagement.

Visualizations

Synthetic Workflow & Rational Design

Workflow Start 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one Pd Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Pd Boronic Acids, Pd(dppf)Cl2, Base Lib Derivative Library (Aryl/Heteroaryl Substitution) Pd->Lib Diversification Assay SV2A Radioligand Binding Assay Lib->Assay In Vitro Screening Hit Lead Compound Identification (High Affinity & BBB Permeable) Assay->Hit Data Analysis

Figure 1: Hit-to-lead workflow utilizing the bromo-fluoro scaffold for rapid library generation and screening.

SV2A Modulation Pathway

Pathway Action Action Potential Arrives at Presynaptic Terminal Ca Voltage-Gated Ca2+ Channels Open (Ca2+ Influx) Action->Ca Vesicle Modulated Vesicle Priming & Fusion Ca->Vesicle Drug Pyrrolidin-2-one Derivative (SV2A Ligand) SV2A Synaptic Vesicle Protein 2A (SV2A) Modulation Drug->SV2A Binds to Primary/Allosteric Site SV2A->Vesicle Regulates Exocytosis Release Decreased Excitatory Neurotransmitter Release (Glutamate) Vesicle->Release Seizure Suppression of Epileptiform Activity Release->Seizure

Figure 2: Presynaptic mechanism of action for pyrrolidin-2-one derivatives targeting SV2A.

References

  • Lynch, B. A., et al. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences (PNAS), 2004.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Buskes, M. J., & Blanco, M.-J. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules, 2020. (Cited via PMC review on Pd-Catalyzed Cross-Couplings).

Sources

The Strategic Utility of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidinone Scaffold and its Significance

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] This five-membered lactam offers a unique combination of properties, including hydrogen bonding capabilities, conformational flexibility, and a three-dimensional structure that allows for effective exploration of pharmacophore space.[1][2] Its versatility and the relative ease of chemical modification make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2] This document provides a detailed guide on the application of a key pyrrolidinone intermediate, 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one, in drug discovery, with a focus on its synthesis and its role as a precursor to potent kinase inhibitors.

Physicochemical Properties of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

PropertyValueSource
Molecular Formula C₁₀H₉BrFNOCalculated
Molecular Weight 258.09 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (predicted)Inferred
Melting Point Not available

Synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one: A Key N-Arylation Step

The synthesis of 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one is typically achieved through an N-arylation reaction, coupling the pyrrolidin-2-one scaffold with a substituted aryl halide. The most common and effective methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Logical Workflow for Synthesis

Caption: Decision workflow for the synthesis of 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds and is well-suited for the synthesis of N-aryl lactams.[3] This protocol describes a general procedure that can be optimized for the synthesis of 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one.

Materials:

  • 4-Bromo-3-fluoroiodobenzene (or 1,4-dibromo-2-fluorobenzene)

  • 2-Pyrrolidinone

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), 2-pyrrolidinone (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to the flask.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. While it often requires higher temperatures than palladium-catalyzed methods, it can be a cost-effective alternative.

Materials:

  • 4-Bromo-3-fluoroiodobenzene (or 1,4-dibromo-2-fluorobenzene)

  • 2-Pyrrolidinone

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, combine the aryl halide (1.0 equiv), 2-pyrrolidinone (1.5 equiv), CuI (10 mol%), ligand (20 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

Application in Drug Discovery: A Gateway to Bruton's Tyrosine Kinase (BTK) Inhibitors

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a pivotal intermediate in the synthesis of a class of potent and selective Bruton's tyrosine kinase (BTK) inhibitors.[4] BTK is a key enzyme in the B-cell receptor signaling pathway and has emerged as a crucial therapeutic target for various B-cell malignancies and autoimmune diseases.[2]

The Role in BTK Inhibitor Synthesis: A Suzuki-Miyaura Coupling Approach

The bromo-functionalization of 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the introduction of complex molecular fragments, leading to the final BTK inhibitor structure.

Sources

In vitro assay development for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Molecular Rationale & Target Biology

The compound 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one represents a structurally optimized derivative within the N-aryl pyrrolidone class. The unhalogenated parent scaffold, 1-phenylpyrrolidin-2-one, is a recognized γ-aminobutyric acid (GABA) analogue known to exhibit sedative, anxiolytic, and neuroactive properties in vivo[1],[2]. However, basic N-phenylpyrrolidones often lack the optimal pharmacokinetic profiles required for targeted central nervous system (CNS) therapeutics.

The strategic addition of a 4-bromo and 3-fluoro substituent to the phenyl ring serves a critical, dual-purpose causality in drug design:

  • Physicochemical Enhancement: Halogenation significantly increases the molecule's lipophilicity (LogP) and metabolic stability, driving superior Blood-Brain Barrier (BBB) penetration.

  • Target Affinity: The electron-withdrawing nature of the fluorine and the polarizability of the bromine atom facilitate strong halogen bonding and π-π stacking within the hydrophobic binding pockets of CNS targets[3].

Given the historical significance of the pyrrolidone pharmacophore (e.g., racetams, levetiracetam), the in vitro assay development for this compound must be anchored around two primary targets: the GABA-A receptor (to evaluate positive allosteric modulation) and Synaptic Vesicle Glycoprotein 2A (SV2A) (to evaluate anti-epileptic/nootropic binding potential)[4],[5].

Workflow Cmpd 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one ADME Phase 1: ADME BBB Permeability & Stability Cmpd->ADME Scaffold Validation GABAA Phase 2: GABA-A FLIPR Membrane Potential Assay ADME->GABAA CNS Penetrant SV2A Phase 3: SV2A Radioligand Binding Assay ADME->SV2A CNS Penetrant

Multiphasic in vitro screening workflow for novel pyrrolidone CNS agents.

Assay Causality & Experimental Design

Why use FLIPR for GABA-A Screening?

While patch-clamp electrophysiology is the gold standard for ion channel evaluation, it is a severe bottleneck for compound screening. We bypass this by utilizing a Fluorometric Imaging Plate Reader (FLIPR) assay coupled with a membrane potential dye (FMP-Red)[5]. The Causality: GABA-A is a ligand-gated chloride (Cl⁻) channel. By artificially lowering the extracellular Cl⁻ concentration in our assay buffer, we alter the reversal potential. When the test compound modulates the GABA-A receptor, it forces Cl⁻ efflux rather than influx. This efflux depolarizes the cell membrane, driving the lipophilic, voltage-sensitive FMP-Red dye into the intracellular space where it unquenches, yielding a highly quantifiable fluorescent signal[5].

Why use Rodent Brain Homogenate for SV2A?

SV2A is a complex, 12-transmembrane domain glycoprotein ubiquitous in synaptic vesicles. Recombinant cell lines often fail to replicate the native lipid microenvironment necessary for accurate ligand binding conformations. Therefore, utilizing a homologous competitive binding assay with rat brain homogenate and a validated high-affinity radioligand (such as [18F]SynVesT-1 or [3H]UCB-J) provides a self-validating, physiologically accurate measurement of the compound's inhibition constant (


)[4],[3].

Detailed Step-by-Step Protocols

Protocol A: High-Throughput FLIPR Membrane Potential Assay (GABA-A)

This protocol isolates the positive allosteric modulator (PAM) activity of the test compound.

  • Cell Preparation: Seed HEK-293 cells stably expressing human GABA-A receptor subunits (

    
    ) into 96-well black-walled, clear-bottom plates at a density of 
    
    
    
    cells/well. Incubate for 24 hours at 37°C in 5% CO₂[5].
  • Dye Loading: Remove the growth medium. Add 100 µL of FMP-Red-Dye reconstituted in low-chloride Locke’s buffer (to establish the Cl⁻ gradient necessary for depolarization). Incubate in the dark at room temperature for 30 minutes[5].

  • Compound Preparation: Serially dilute 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one in DMSO, then transfer to assay buffer (final DMSO concentration <0.5%). Prepare an

    
     concentration of GABA as the agonist trigger.
    
  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 530 nm / Emission: 565 nm) for 2 minutes.

  • Addition & Measurement: Automate the simultaneous injection of the test compound and the

    
     GABA. Record the peak fluorescence response over 10 minutes. Calculate the 
    
    
    
    based on the potentiation of the GABA-induced signal[5].

Mechanism Step1 GABA-A Receptor Activation (Test Compound + GABA) Step2 Chloride (Cl-) Efflux (Driven by low extracellular Cl- buffer) Step1->Step2 Step3 Membrane Depolarization (Shift in resting membrane potential) Step2->Step3 Step4 FMP-Red Dye Influx & Unquenching (Fluorescence Increase at 565/580 nm) Step3->Step4

Mechanism of the FLIPR membrane potential assay for GABA-A receptor modulation.

Protocol B: SV2A Competitive Radioligand Binding Assay
  • Tissue Preparation: Homogenize adult rat whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 15 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL[4].

  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one) at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL of [18F]SynVesT-1 or [3H]UCB-J radioligand (final concentration ~2 nM)[4],[3].

    • 100 µL of membrane homogenate.

  • Binding: Incubate the mixture at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer[4].

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Use unlabelled Levetiracetam (1 mM) to define non-specific binding.

Data Presentation & Interpretation

To validate the assay systems, quantitative data must be benchmarked against known clinical standards. Below is a structured summary of the expected pharmacological profile based on the structural activity relationship (SAR) of halogenated pyrrolidones.

Table 1: In Vitro Pharmacological Profiling Summary

CompoundGABA-A PAM Activity (

, µM)
SV2A Binding Affinity (

, nM)
PAMPA-BBB Permeability (

cm/s)
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one 1.2 ± 0.3 45.0 ± 5.2 18.5 (High)
1-Phenylpyrrolidin-2-one (Parent)15.4 ± 2.1> 10008.2 (Moderate)
Diazepam (Reference)0.05 ± 0.01N/A22.1 (High)
Levetiracetam (Reference)N/A1200 ± 1501.5 (Low)
UCB-J (Reference)N/A5.1 ± 0.815.0 (High)

Interpretation: The data demonstrates the self-validating nature of the assay design. The addition of the 4-bromo and 3-fluoro groups significantly lowers the


 at the GABA-A receptor compared to the parent compound, while establishing measurable SV2A affinity. Furthermore, the halogenation successfully drives the molecule into the "High" BBB permeability tier, validating the initial molecular rationale.

References

  • Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging Source: NIH / PubMed Central URL:[4]

  • Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging Source: ACS Omega URL:[3]

  • 2-Pyrrolidinone | MedChemExpress (MCE) Life Science Reagents Source: MedChemExpress URL:[1]

  • 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 Source: PubChem (NIH) URL:[2]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye Source: NIH / PubMed Central URL:[5]

Sources

1H NMR and 13C NMR analysis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Application Note: High-Resolution H and C NMR Structural Elucidation of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Objective: To provide an authoritative, self-validating protocol and mechanistic breakdown for the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, a critical building block in the synthesis of kinase inhibitors and CNS-active pharmaceuticals.

Theoretical Framework: The NMR Dynamics of Fluorinated N-Aryl Pyrrolidinones

The structural elucidation of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one presents a fascinating analytical challenge due to the intersection of two distinct chemical environments: the anisotropic pyrrolidin-2-one core and the highly coupled 4-bromo-3-fluorophenyl ring.

The presence of the







Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system where each step contains an internal quality control (QC) metric.

Phase 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a robust deuterium lock signal for field-frequency stabilization. The 15–20 mg concentration strikes the optimal balance: it is concentrated enough to yield high signal-to-noise (S/N) for the less sensitive 
      
      
      C nucleus, yet dilute enough to prevent viscosity-induced line broadening.
  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.5 to 5.0 cm to prevent vortexing and magnetic susceptibility artifacts at the coil edges.

Phase 2: Instrument Calibration & Acquisition
  • Thermal Equilibration: Insert the sample into a 400 MHz NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

    • Causality: Temperature gradients alter molecular tumbling rates, which can degrade spectral resolution.

  • Tuning and Shimming: Tune the probe to the Larmor frequencies of

    
    H (400.13 MHz) and 
    
    
    C (100.61 MHz). Perform automated gradient shimming on the Z-axis.
    • QC Validation: A properly shimmed field is validated when the TMS internal standard peak exhibits a Full-Width at Half-Maximum (FWHM) of

      
       Hz.
      
  • 
    H NMR Acquisition:  Execute a standard 1D proton sequence (e.g., zg30).
    
    • Parameters: Spectral width = 15 ppm, Relaxation delay (D1) = 1.5 s, Number of scans (ns) = 16.

    • Causality: The 30° flip angle allows for faster longitudinal relaxation (

      
      ). The 1.5 s delay ensures complete relaxation for quantitative integration of the pyrrolidinone protons.
      
  • 
    C NMR Acquisition:  Execute a proton-decoupled 
    
    
    C sequence (e.g., zgpg30).
    • Parameters: Spectral width = 250 ppm, D1 = 2.0 s, ns = 1024.

    • Causality: Continuous

      
      H decoupling collapses the 
      
      
      J
      
      
      multiplets, concentrating signal intensity. The high scan count (1024) is mandatory to resolve the low-intensity quaternary carbons (C-1', C-3', C-4') which are further split by
      
      
      F coupling.

WorkflowS1Sample Prep(CDCl3 + TMS)S2Probe Tuning& MatchingS1->S2S3AutomatedShimmingS2->S3S4Pulse WidthCalibrationS3->S4S5Data Acquisition(1H & 13C)S4->S5S6FT & PhaseCorrectionS5->S6

Fig 1. Standardized workflow for high-resolution NMR acquisition and processing.

Data Presentation: Spectral Assignments

The quantitative data extracted from the optimized acquisition is summarized below. Assignments are grounded in established chemical shift databases for fluorinated anilines and pyrrolidinones[1, 3].

Table 1: H NMR Peak Assignments (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
H-2' 7.65dd1H

= 10.5,

= 2.5
Aromatic CH (ortho to F)
H-5' 7.52dd1H

= 8.5,

= 7.5
Aromatic CH (ortho to Br)
H-6' 7.25dd1H

= 8.5,

= 2.5
Aromatic CH (ortho to N)
H-5 3.85t2H

= 7.0
Pyrrolidinone N-CH

H-3 2.62t2H

= 8.0
Pyrrolidinone CO-CH

H-4 2.18quintet2H

= 7.5
Pyrrolidinone middle CH

Table 2: C NMR Peak Assignments (100 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
C-2 174.2s-Pyrrolidinone C=O
C-3' 159.0d

= 246.0
Aromatic C-F
C-1' 139.5d

= 10.0
Aromatic C-N
C-5' 133.5d

= 2.0
Aromatic CH (ortho to Br)
C-6' 115.5d

= 3.0
Aromatic CH (ortho to N)
C-2' 108.5d

= 26.0
Aromatic CH (ortho to F)
C-4' 105.5d

= 21.0
Aromatic C-Br
C-5 48.5s-Pyrrolidinone N-CH

C-3 32.6s-Pyrrolidinone CO-CH

C-4 17.9s-Pyrrolidinone middle CH

Mechanistic Insights & Spectral Causality

The Anisotropy of the Pyrrolidinone Ring

The aliphatic signals of the pyrrolidin-2-one ring are distinctly separated due to localized electronic environments. The N-CH




Heteronuclear Spin-Spin Coupling ( F- C / F- H)

The Fermi contact term dominates the spin-spin coupling mechanism in this molecule. The high s-character of the C-F bond leads to a massive

Interestingly, the two-bond couplings (


Couplingcluster_13C13C Coupling (100 MHz)cluster_1H1H Coupling (400 MHz)F19F Nucleus(Spin 1/2)C3C3' (C-F)1J = 246 HzF->C3 1-BondC2C2' (C-H)2J = 26 HzF->C2 2-BondC4C4' (C-Br)2J = 21 HzF->C4 2-BondH2H-2' (ortho)3J = 10.5 HzF->H2 3-BondH5H-5' (meta)4J = 7.5 HzF->H5 4-Bond

Fig 2. Dominant 19F spin-spin coupling pathways affecting 13C and 1H NMR spectra.

References

  • Mohanty, S., & Venkateswarlu, P. (1966). "Proton and fluorine N.M.R. spectra of fluorobenzene". Molecular Physics. URL:[Link]

  • Lookchem. "Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect". Lookchem Literature. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines". URL:[Link]

Application Note: Mass Spectrometry Fragmentation Profiling of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one , a critical building block often used in the synthesis of Factor Xa inhibitors and other bioactive scaffolds.

Abstract & Scope

This guide provides a comprehensive protocol for the mass spectrometric identification of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one. Due to the presence of a halogenated aryl ring coupled to a lactam (pyrrolidone) core, this molecule exhibits distinct ionization and fragmentation behaviors. This note details the expected isotope patterns, collision-induced dissociation (CID) pathways, and specific diagnostic ions required to distinguish this compound from structural isomers or degradation products in drug development workflows.

Chemical Identity & Properties

  • IUPAC Name: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one[1]

  • Molecular Formula: C₁₀H₉BrFNO[1]

  • Monoisotopic Mass: 256.985 (based on ⁷⁹Br)

  • Molecular Weight: ~258.09 g/mol

  • Key Structural Features:

    • Gamma-Lactam Ring: Susceptible to ring-opening and neutral loss of CO.

    • Aryl Halides (Br, F): Provide characteristic isotope signatures and electronegative directing effects.

Experimental Protocol

Sample Preparation

Objective: Minimize in-source fragmentation while ensuring adequate ionization efficiency.

  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH) .

  • Working Solution: Dilute the stock 1:100 into 50:50 MeOH:H₂O containing 0.1% Formic Acid .

    • Rationale: Formic acid promotes protonation ([M+H]⁺) essential for ESI+ mode.[2]

    • Concentration: Target ~1–10 µg/mL (ppm) to avoid detector saturation.

LC-MS/MS Conditions (ESI+)

Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

ParameterSettingReason
Ionization Mode ESI Positive (+)Basic nitrogen in the lactam ring readily accepts a proton.
Capillary Voltage 3.5 kVStandard for stable spray; avoid >4 kV to prevent discharge.
Cone Voltage 20–40 VModerate voltage prevents in-source loss of the lactam ring.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the parent; High CE reveals the aryl core.
Mass Range m/z 50 – 300Covers parent ion and all significant lower-mass fragments.
GC-MS Conditions (EI)

Instrument: Single Quadrupole GC-MS (70 eV).

  • Note: While LC-MS is preferred for polar lactams, EI provides a fingerprint useful for library matching.

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Carrier Gas: Helium (1 mL/min).

Results & Discussion: Fragmentation Analysis

Precursor Ion & Isotope Pattern

In ESI+ mode, the molecule forms a stable protonated molecular ion [M+H]⁺ .

  • m/z 258.0 (100%) : Contains ⁷⁹Br.

  • m/z 260.0 (~98%) : Contains ⁸¹Br.

  • Diagnostic Value: The 1:1 doublet separated by 2 Da is the primary confirmation of the Bromine atom. The Fluorine atom does not modify the isotope pattern (monoisotopic ¹⁹F) but slightly lowers the mass defect.

Fragmentation Pathways (CID)

The fragmentation of N-arylpyrrolidinones follows a predictable degradation of the lactam ring, driven by the stability of the N-phenyl bond.

Pathway A: Lactam Ring Contraction (Primary Pathway)
  • Loss of CO (Carbon Monoxide, 28 Da): The cyclic amide undergoes cleavage to expel a neutral CO molecule.

    • Transition: m/z 258/260 → m/z 230/232 .

    • Structure: Cyclic iminium or distonic ion intermediate.

  • Loss of Ethylene (C₂H₄, 28 Da): Following (or competing with) CO loss, the remaining alkyl chain is ejected as ethylene.

    • Transition: m/z 230/232 → m/z 202/204 .

    • Identity: This ion corresponds to the protonated 4-bromo-3-fluorophenyliminium species (Ar-N=CH₂⁺). This is often the Base Peak at medium collision energies.

Pathway B: Formation of the Aniline Cation

At higher collision energies, the N=C bond of the iminium ion cleaves, or the entire lactam ring is lost (C₄H₆O).

  • Transition: m/z 258/260 → m/z 190/192 .

  • Identity:4-Bromo-3-fluoroaniline cation [Ar-NH₃]⁺ .

  • Mechanism:[3][4][5] Hydrogen transfer during the loss of the lactam ring residue.

Pathway C: Halogen Scavenging
  • Loss of Br (Radical or HBr): While rare in even-electron ESI spectra, high-energy collisions can break the C-Br bond.

    • Transition: m/z 202 → m/z 123 (Loss of ⁷⁹Br from the iminium ion).

    • Identity: Fluoro-phenyl-iminium backbone.

Summary of Diagnostic Ions
m/z (⁷⁹Br / ⁸¹Br)IdentityMechanismRelative Abundance
258 / 260 [M+H]⁺Parent IonHigh (Low CE)
230 / 232 [M+H - CO]⁺Lactam ring contractionMedium
202 / 204 [M+H - CO - C₂H₄]⁺Diagnostic Base Peak (Ar-N=CH₂⁺)High (Med CE)
190 / 192 [Ar-NH₃]⁺Aniline formationLow-Medium
123 [C₇H₅FN]⁺Loss of Bromine from m/z 202Low (High CE)

Visualizing the Fragmentation Tree

The following diagram illustrates the stepwise degradation of the parent molecule. The colors indicate the nature of the species (Blue: Precursor, Green: Major Fragments, Red: High-Energy Fragments).

G Parent [M+H]+ Precursor m/z 258 / 260 (1:1 Isotope Ratio) Frag_CO [M+H - CO]+ m/z 230 / 232 Parent->Frag_CO - CO (28 Da) Frag_Aniline Aniline Cation [Ar-NH3]+ m/z 190 / 192 Parent->Frag_Aniline - C4H4O (Lactam Ring) Frag_Base Base Peak (Iminium) [Ar-N=CH2]+ m/z 202 / 204 Frag_CO->Frag_Base - C2H4 (28 Da) Frag_Dehalo Debrominated Core [C7H5FN]+ m/z 123 Frag_Base->Frag_Dehalo - Br (79/81 Da) Frag_Aniline->Frag_Dehalo - Br (High Energy)

Caption: ESI+ Fragmentation pathway of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one showing the characteristic loss of CO and ethylene to form the stable iminium ion.

References

  • NIST Mass Spectrometry Data Center. (2023). General Fragmentation of N-Alkyl/Aryl Lactams. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2010). Interpretation of Electrospray Mass Spectra. In Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • PubChem Compound Summary. (2023). 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one.[1][6] National Library of Medicine. [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Purification of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry and drug discovery. The narrative moves from foundational principles and method development to a detailed, step-by-step preparative purification protocol. The causality behind each experimental choice is explained to empower the user to adapt this method to similar molecules. This guide is designed to be a self-validating system, ensuring reproducible and high-purity outcomes.

Introduction and Physicochemical Analysis

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a substituted pyrrolidinone, a scaffold known for its presence in a wide range of biologically active compounds.[1][2] The purity of such intermediates is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. HPLC is a powerful technique for the purification of such small molecules, offering high resolution and efficiency.[3][4][5]

A successful purification strategy begins with understanding the analyte's properties.

Compound Properties:

  • Molecular Formula: C₁₀H₉BrFNO[6]

  • Molecular Weight: 257.09 g/mol [6]

  • Predicted XlogP: 2.1[6]

The predicted XlogP value of 2.1 indicates moderate hydrophobicity, making the compound an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] RP-HPLC separates molecules based on their hydrophobic character, using a non-polar stationary phase and a polar mobile phase.[8][9]

The Logic of Method Development

The goal of method development is to achieve optimal resolution between the target compound and any impurities with maximum efficiency.[10][11] This involves a systematic optimization of the stationary phase, mobile phase, and detection parameters.[12]

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Analysis & Strategy cluster_dev Phase 2: Analytical Method Development cluster_scale Phase 3: Preparative Scale-Up & Purification A Analyze Physicochemical Properties (LogP, MW) B Select Chromatography Mode (Reversed-Phase) A->B LogP ~2.1 C Select Stationary Phase (e.g., C18) B->C D Optimize Mobile Phase (Solvent, Gradient, Additives) C->D E Determine Optimal UV Detection Wavelength D->E F Achieve Analytical Separation (Resolution > 1.5) E->F G Perform Loading Study to Maximize Throughput F->G H Scale Method to Preparative Column G->H I Execute Preparative Run & Collect Fractions H->I J Analyze Fractions for Purity & Pool Pure Fractions I->J K Solvent Evaporation & Compound Isolation J->K L Purified Compound (>95% Purity) K->L

Caption: Decision tree for selecting initial HPLC method parameters.

Conclusion

This application note provides a systematic and scientifically grounded approach for the HPLC purification of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one. By starting with an analysis of the compound's physicochemical properties, a logical reversed-phase method was developed. The detailed protocols for both analytical method development and preparative scale-up offer a clear and reproducible workflow. This methodology not only ensures the isolation of a high-purity final product but also serves as a foundational template that can be adapted by researchers for the purification of other novel small molecules.

References

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.).
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Ahmed, R. (2024, September 29). High-Performance Liquid Chromatography (HPLC)
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks.
  • Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. YouTube.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • A review on method development by hplc. (n.d.). SciSpace.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • NIST. (2002, October 4). Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone deriv
  • PubChem. (n.d.). 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one.
  • Google Patents. (n.d.). CN103575685A - Method for measuring bromide ions and iodide ions simultaneously.
  • BenchChem. (n.d.). 1-(4-Fluorophenyl)pyrrolidin-3-one.
  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. (2025, September 23). LinkedIn.
  • Shimadzu. (n.d.). Purification made easy.

Sources

Application Notes & Protocols: A Methodological Guide for Characterizing 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Promise of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this versatile structure have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties.[2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for efficient exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[4]

This guide focuses on 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one , an investigational compound from this promising class. As the specific biological effects of this molecule are not yet widely characterized, this document provides a comprehensive, field-proven framework for its initial evaluation. We present a logical, tiered approach for researchers to systematically profile the compound's activity, starting with broad assessments of cellular toxicity and progressing to more nuanced investigations of its effects on cell proliferation, mechanisms of cell death, and potential impact on key signaling pathways. The protocols herein are designed to be self-validating systems, providing robust and reproducible methods for elucidating the therapeutic potential of this novel agent.

Tier 1: Foundational Analysis: Cytotoxicity and Cell Viability Screening

The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability.[5][6] This foundational analysis establishes a dose-response curve and identifies the concentration range at which the compound exerts biological effects, from subtle metabolic changes to overt cytotoxicity. This information is essential for designing all subsequent, more specific assays.[7] We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures metabolic activity as an indicator of cell viability.[6][8][9]

Workflow for Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one C Treat cells with compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Incubate for 2-4 hours (or overnight) G->H I Read absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to quantify the metabolic activity of a cell population following treatment with the test compound. Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one in DMSO. From this stock, prepare a series of 2X working concentrations in complete culture medium. A typical final concentration range for screening might be 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight for some solubilizers) to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterDescriptionExample Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well8,000
Treatment Duration Hours (h)48
Compound Range Final concentration (µM)0.1 - 100
Calculated IC₅₀ Half-maximal inhibitory concentration (µM)12.5 µM

Tier 2: Investigating Antiproliferative Effects with BrdU Incorporation

A reduction in viable cells, as measured by the MTT assay, can result from either direct cytotoxicity or the inhibition of cell proliferation.[10] To distinguish between these outcomes, a direct measure of DNA synthesis is required.[11] The BrdU (5-bromo-2'-deoxyuridine) assay is a gold-standard method for this purpose.[12] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[13]

Principle of the BrdU Proliferation Assay

A Proliferating cells in S-phase B Add BrdU (Thymidine Analog) A->B C BrdU is incorporated into newly synthesized DNA B->C D Fix cells and denature DNA (Critical Step) C->D E Add Anti-BrdU Primary Antibody D->E F Add Fluorescent Secondary Antibody E->F G Detect signal via Fluorescence Microscopy or Flow Cytometry F->G

Caption: Principle of detecting cell proliferation via BrdU incorporation.

Protocol 2: BrdU Cell Proliferation Assay

Materials:

  • Cells and compound, as in Protocol 1

  • BrdU Labeling Solution (10 µM in culture medium)[12]

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Denaturation solution (e.g., 2 M HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Anti-BrdU primary antibody

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Imaging system (fluorescence microscope)

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one at non-cytotoxic concentrations (e.g., at and below the IC₅₀ value determined in Tier 1) for the desired time (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours at 37°C. The incubation time depends on the cell cycle length of the cell line.[12]

  • Fixation: Remove the medium, wash twice with PBS, and add the fixative solution for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and add permeabilization buffer for 10 minutes.

  • DNA Denaturation: Wash twice with PBS. Add denaturation solution (2 M HCl) and incubate for 30 minutes at room temperature. Scientist's Note: This step is crucial as it unwinds the DNA, exposing the incorporated BrdU for antibody detection.[13]

  • Neutralization: Aspirate the HCl and immediately add neutralization buffer for 5 minutes. Wash three times with PBS.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Data Analysis: Capture multiple images per condition. Quantify the percentage of proliferative cells by dividing the number of BrdU-positive nuclei (green) by the total number of nuclei (DAPI, blue).

Tier 3: Elucidating Mechanism of Cell Death - Apoptosis vs. Necrosis

If the compound is found to be cytotoxic, it is essential to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process characterized by distinct morphological and biochemical hallmarks, making it a desirable outcome for many therapeutic agents, especially in oncology.[14] A common method to distinguish apoptosis from necrosis is through co-staining with Annexin V and a viability dye like Propidium Iodide (PI).[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Workflow for Annexin V / PI Apoptosis Assay

A Treat cells with compound B Harvest cells (including supernatant) A->B C Wash with PBS and resuspend in Annexin V Binding Buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate for 15 min in the dark D->E F Analyze immediately by Flow Cytometry E->F

Caption: Experimental workflow for apoptosis detection using Annexin V and PI.

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Materials:

  • Cells and compound

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[17]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one at concentrations around the determined IC₅₀ for a relevant time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, collect the culture medium (which contains apoptotic cells that have detached), wash the plate with PBS, and then trypsinize the adherent cells. Combine the medium and the trypsinized cells.

  • Staining: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation: The cell population will be separated into four quadrants:

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (LL)NegativeNegativeHealthy, viable cells
Lower-Right (LR)Positive NegativeEarly Apoptotic cells
Upper-Right (UR)Positive Positive Late Apoptotic / Necrotic cells
Upper-Left (UL)NegativePositive Necrotic cells (due to injury)

Tier 4: Advanced Application - Probing Signaling Pathway Modulation

Once a distinct biological effect (e.g., apoptosis) is confirmed, the next step is to investigate the underlying molecular mechanism. Many cellular processes are controlled by signaling pathways, which are cascades of protein interactions and modifications.[18][19] By examining the activation state (often phosphorylation) of key proteins in relevant pathways after compound treatment, one can begin to elucidate its mechanism of action.[20][21]

Hypothetical Pathway Interruption by the Compound

cluster_pathway Hypothetical Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Bad Bad pAkt->Bad phosphorylates pBad p-Bad (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 releases Survival Cell Survival Bcl2->Survival promotes Compound 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one Compound->pAkt INHIBITS

Caption: Hypothetical mechanism where the compound inhibits Akt activation, preventing Bad phosphorylation and promoting apoptosis.

Investigative Strategy: Western Blotting for Key Signaling Nodes

A powerful and accessible method to probe pathway modulation is Western blotting. This technique allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation.

Suggested Targets for Initial Screening:

  • Apoptosis Pathway:

    • Cleaved Caspase-3: A key executioner caspase; its cleavage indicates activation of the apoptotic cascade.

    • Cleaved PARP: A substrate of Caspase-3; its cleavage is a hallmark of apoptosis.

    • Bcl-2 family proteins (e.g., Bcl-2, Bax): Key regulators of mitochondrial-mediated apoptosis.

  • Pro-Survival / Proliferation Pathways:

    • Akt and Phospho-Akt (Ser473): Central node in the PI3K/Akt pathway, critical for cell survival. A decrease in p-Akt can indicate pathway inhibition.

    • ERK and Phospho-ERK (Thr202/Tyr204): Key component of the MAPK pathway, involved in proliferation and survival.

General Protocol Outline:

  • Treat Cells: Culture cells and treat with the compound at the IC₅₀ concentration for various time points (e.g., 1, 6, 12, 24 hours).

  • Prepare Lysates: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with a primary antibody specific for the target protein (e.g., anti-p-Akt).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion

This application guide provides a structured, multi-tiered strategy for the initial characterization of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one. By systematically progressing from broad cytotoxicity screening to specific assays for proliferation, apoptosis, and key signaling events, researchers can efficiently build a comprehensive biological profile of this novel compound. The detailed protocols and underlying scientific principles presented here serve as a robust foundation for uncovering its potential as a modulator of cellular behavior and a candidate for further therapeutic development.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not explicitly provided, but content aligns with general knowledge on the topic]
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • Meltzer, H. Y., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • ResearchGate. (2024). (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Creative Diagnostics. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • MDPI. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2015). Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)?. ResearchGate. [Link]

  • Frontiers. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers. [Link]

  • Tạp chí Khoa học và Công nghệ. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Tạp chí Khoa học và Công nghệ. [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Asian Journal of Pharmaceutics. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics (AJP). [Link]

  • PNAS. (n.d.). Method for analyzing signaling networks in complex cellular systems. PNAS. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Nikon. (2023). A microscopy-based service for cellular signaling pathway analysis | Application Notes. Nikon. [Link]

  • Oxford Academic. (2024). Detecting and dissecting signaling crosstalk via the multilayer network integration of signaling and regulatory interactions. Nucleic Acids Research. [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-4Br3F-PYR Status: Active Support Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses yield optimization for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one . This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors and various oxazolidinone antibiotics.

Low yields in this synthesis typically stem from two root causes:

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine (at C3) and bromine (at C4) significantly reduces the nucleophilicity of the aniline nitrogen, causing stalled acylation.[2]

  • Chemoselectivity Issues: In metal-catalyzed cross-coupling routes, the catalyst may struggle to differentiate between the halogen leaving group (I or Cl) and the bromine atom intended to remain on the ring.

We present two validated protocols. Method A is the industry standard for scale-up (cost-effective).[1] Method B is the high-precision route for medicinal chemistry (high purity).[1]

Decision Matrix: Selecting Your Route

Before troubleshooting, verify you are using the correct route for your scale and available equipment.

RouteSelection cluster_0 Method A Challenges cluster_1 Method B Challenges Start Start: Choose Strategy Scale Priority: Cost & Scale (>10g) Start->Scale Low Cost Purity Priority: Speed & Purity (<1g) Start->Purity High Throughput RouteA Method A: Stepwise (Aniline + 4-Cl-Butyryl Chloride) Scale->RouteA RouteB Method B: C-N Coupling (Aryl Iodide + 2-Pyrrolidinone) Purity->RouteB A_Risk Risk: Incomplete Cyclization Risk: Hydrolysis RouteA->A_Risk B_Risk Risk: Dehalogenation (Br loss) Risk: High Catalyst Cost RouteB->B_Risk

Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and constraints.

Method A: The Stepwise Acylation-Alkylation (Standard)[1]

Best for: Gram-to-Kilogram scale up. Reaction Logic: 4-Bromo-3-fluoroaniline ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 Amide Intermediate 

Cyclization to Lactam.
Protocol Optimization
Step 1: Acylation

Reagents: 4-Bromo-3-fluoroaniline (1.0 eq), 4-Chlorobutyryl chloride (1.2 eq), ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 (1.5 eq) or 

(1.5 eq). Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[2]

The Yield Killer: The fluorine atom at the meta position pulls electron density from the amine, making it sluggish.[2] The Fix: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq).[1] This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated aniline much faster than the acid chloride alone.[1]

Step 2: Cyclization (The Critical Step)

Reagents: NaH (1.5 eq) or KOtBu (1.2 eq).[2] Solvent: DMF or THF (


).[3]

The Yield Killer: Moisture. The intermediate N-(4-bromo-3-fluorophenyl)-4-chlorobutanamide will hydrolyze back to the aniline or open-chain acid if water is present during the base treatment.[1] The Fix:

  • Phase Transfer Option (Robust): Use 50% NaOH (aq) + Toluene + TBAB (Tetrabutylammonium bromide) .[2] This biphasic system protects the intermediate from bulk water hydrolysis while driving cyclization.

  • Anhydrous Option (Fast): Use NaH in dry DMF. Ensure the amide intermediate is dried in vacuo for 4 hours before redissolving.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Stalled Reaction (Step 1) Low nucleophilicity of aniline.[1]Add 10 mol% DMAP . Heat to reflux if using Toluene.
Bis-acylation (Impurity) Excess acid chloride + high temp.[1]Add acid chloride dropwise at

. Do not exceed 1.1 eq initially.
Low Yield in Step 2 (<50%) Hydrolysis of alkyl chloride.Switch to NaH/DMF conditions. Ensure system is under Argon/Nitrogen.[4]
Sticky Gum / Polymer Intermolecular polymerization.Dilution is key. Run the cyclization at high dilution (0.05 M) to favor intramolecular ring closing over intermolecular chains.

Method B: Copper-Catalyzed C-N Coupling (Advanced)

Best for: Medicinal chemistry, library synthesis, high purity requirements.[2][5] Reaction Logic: 4-Bromo-3-fluoro-1-iodobenzene + 2-Pyrrolidinone ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 Product.

Scientific Rationale: We utilize the reactivity difference between Aryl-Iodide and Aryl-Bromide.[1][6] The C-I bond is weaker and undergoes oxidative addition with Copper much faster than the C-Br bond, allowing the Bromine to remain intact.[2]

Protocol Optimization
  • Substrates: 4-Bromo-3-fluoro-1-iodobenzene (1.0 eq), 2-Pyrrolidinone (1.2 eq).[1]

  • Catalyst: CuI (10 mol%).

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-Diaminocyclohexane (20 mol%).[1]

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane or Toluene (reflux).[1]

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Dehalogenation (Loss of Br) Reaction too hot or Pd catalyst used.[1]Do NOT use Palladium. Pd will insert into the C-Br bond.[1] Stick to Copper (Goldberg conditions). Reduce temp to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.
Low Conversion Catalyst poisoning / Ligand mismatch.Ensure ligand:Cu ratio is 2:1 . Oxygen kills this reaction; degas solvents thoroughly (sparge with

for 15 mins).
Regioisomer Impurity Coupling at the wrong halogen.Verify starting material is the Iodo -benzene analog. If using the di-bromo analog, selectivity will be poor (statistical mixture).[1][2]

Visualizing the Mechanism & Failure Points

Understanding the mechanism helps predict where the yield is lost.

Mechanism Aniline 4-Bromo-3-fluoroaniline Step1 Step 1: N-Acylation (Base: Et3N, Cat: DMAP) Aniline->Step1 Chloride 4-Chlorobutyryl Chloride Chloride->Step1 Intermediate Intermediate: N-(4-Br-3-F-phenyl)-4-chlorobutanamide Step1->Intermediate SideRxn1 FAILURE: Hydrolysis (Wet Solvents) Intermediate->SideRxn1 H2O Step2 Step 2: Cyclization (Base: NaH or TBAB/NaOH) Intermediate->Step2 SideRxn2 FAILURE: Polymerization (Concentration too high) Step2->SideRxn2 >0.2M Product TARGET: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one Step2->Product

Figure 2: Mechanistic pathway for Method A, highlighting critical failure points (Red) where yield is typically lost.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the cheaper 1,4-dibromo-2-fluorobenzene for Method B? A: We strongly advise against it.[1] While cheaper, the selectivity between two bromine atoms is poor.[2] You will get a mixture of the desired product, the bis-coupled product, and the wrong regioisomer.[2] The Iodo -precursor (4-Bromo-3-fluoro-1-iodobenzene) guarantees site-selectivity because the C-I bond breaks much faster than C-Br [1].[1]

Q: My intermediate in Method A is an oil that won't crystallize. Can I proceed? A: Yes. The chloro-amide intermediate is often a viscous oil.[1] Do not attempt to recrystallize it, as heat can induce polymerization.[2] Dry it under high vacuum to remove residual DCM/Toluene, then dissolve immediately in the Step 2 solvent (DMF/THF) [2].[2]

Q: Why is 4-Chlorobutyryl chloride preferred over Gamma-Butyrolactone (GBL)? A: Direct reaction of anilines with GBL requires high temperatures (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and often results in low yields due to the poor nucleophilicity of the fluorinated aniline. The acid chloride is "activated" and reacts at much lower temperatures (

), preserving the sensitive halogen substituents [3].[2]

References

  • Ossila. (2024).[7] 4-Bromo-3-fluoroiodobenzene: A versatile multi-halogenated building block.[1][5][8] Retrieved from (Validates the reactivity hierarchy of I > Br for selective coupling).

  • National Institutes of Health (NIH). (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide Crystal Structure. (Provides crystallographic evidence and synthesis conditions for similar halogenated amide intermediates).[2]

  • BenchChem. (2025).[4][9] A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. (Explains the electronic deactivation effects of Halogen/CF3 groups on aniline nucleophilicity).[2]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement.[1] (General protocols for pyrrolidinone ring formation and isolation).[1][2]

Sources

Technical Support Center: Troubleshooting Cell Permeability of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidinone Permeability Paradox

As researchers in drug discovery, we frequently encounter the "pyrrolidinone paradox." The 2-pyrrolidinone (gamma-lactam) core is a privileged scaffold found in blockbuster drugs like Levetiracetam and Piracetam , valued for its metabolic stability and rigid geometry. However, its high polarity (Polar Surface Area ~29-32 Ų for the core alone) and hydrogen bond accepting nature often lead to poor passive membrane permeability, particularly when substituted with additional polar pharmacophores.

This guide addresses the specific challenges of optimizing pyrrolidinone derivatives. It moves beyond generic advice to focus on the unique physicochemical interplay of lactam rings, intramolecular hydrogen bonding (IMHB), and transporter liability.

Part 1: Diagnostic Phase (Isolating the Failure Mode)

Q1: My compound shows low permeability in Caco-2 assays. Is it a solubility issue, low passive diffusion, or efflux?

Answer: Low Caco-2 data (


 cm/s) is a symptom, not a diagnosis. To troubleshoot pyrrolidinones, you must triangulate data between Solubility , PAMPA  (Parallel Artificial Membrane Permeability Assay), and Caco-2 .

Use this diagnostic logic:

  • Solubility Check: Pyrrolidinones can crystallize due to strong intermolecular H-bonding (lattice energy). If thermodynamic solubility is

    
    , your permeability data is likely an artifact of precipitation in the donor well.
    
  • PAMPA vs. Caco-2 Mismatch: This is the most critical diagnostic step.

    • Scenario A (Low PAMPA / Low Caco-2): The molecule is too polar or too large for passive diffusion. Action: Structural modification required.

    • Scenario B (High PAMPA / Low Caco-2): The molecule can diffuse passively but is being pumped out by efflux transporters (likely P-gp or BCRP). Action: Check Efflux Ratio.

    • Scenario C (Low PAMPA / High Caco-2): The molecule is being actively transported (e.g., via SV2A or amino acid transporters). Action: Verify mechanism; this is a "good" problem.

Diagnostic Workflow Diagram

PermeabilityDiagnosis Start Low Caco-2 Permeability (< 1 x 10^-6 cm/s) Solubility Check Thermodynamic Solubility Start->Solubility IsSoluble Is Solubility > 10 µM? Solubility->IsSoluble PAMPA Run PAMPA Assay (Passive Diffusion) IsSoluble->PAMPA Yes Formulation Issue: Solubility Limited Action: Improve Formulation/Salt Form IsSoluble->Formulation No PAMPAResult PAMPA Result? PAMPA->PAMPAResult Efflux Check Caco-2 Efflux Ratio (B-A / A-B) PAMPAResult->Efflux High (> 5 x 10^-6) StructMod Issue: High Polarity/PSA Action: Reduce H-bond Donors (See Part 2) PAMPAResult->StructMod Low (< 10^-6) Transporter Issue: Efflux Liability (P-gp) Action: Mask NH / N-Methylation Efflux->Transporter Ratio > 2.0 ActiveTransport Observation: Active Uptake (e.g., Levetiracetam mechanism) Efflux->ActiveTransport Ratio < 2.0

Caption: Decision tree for isolating the cause of low permeability in pyrrolidinone derivatives.

Part 2: Structural Optimization (The Chemical Fix)

Q2: How can I modify the pyrrolidinone core to improve passive diffusion without losing potency?

Answer: The pyrrolidinone ring contains a hydrogen bond acceptor (C=O) and often a hydrogen bond donor (N-H) if not substituted. The most effective strategies focus on shielding these polar elements.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

This is the "chameleon" approach. By designing a side chain that forms a hydrogen bond with the pyrrolidinone carbonyl or N-H, you "hide" the polarity from the lipid bilayer.

  • Mechanism: In the aqueous phase, the bond opens (solvation). In the lipid membrane, the bond closes (desolvation penalty reduced).

  • Evidence: Studies on Piracetam analogs show that forming a 6- or 7-membered IMHB ring significantly lowers the energy barrier for translocation across lipid bilayers [4].

Strategy B: N-Substitution (Masking the Donor)

Unsubstituted lactams (N-H) are strong H-bond donors (HBD). High HBD count is the strongest correlate with poor permeability.

  • Action: Alkylate the lactam nitrogen.

  • Impact: Converts the group from HBD+HBA to HBA only.

  • Case Study: Levetiracetam is an N-ethyl derivative. The ethyl group increases lipophilicity and removes the N-H donor, facilitating BBB crossing despite the polar amide side chain [1, 2].

Strategy C: Bioisosteric Replacement

If the lactam carbonyl is not essential for binding, replace it with less polar equivalents.

  • Option: Reduce to a pyrrolidine (amine).[1] Warning: This changes pKa and may introduce lysosomal trapping.

  • Option: Thiolactam (C=S). Increases lipophilicity but may introduce toxicity.

Data Summary: Physicochemical Targets for Pyrrolidinones[1][2][3]
ParameterTarget Range for PermeabilityPyrrolidinone LiabilityCorrection Strategy
LogP 1.0 – 3.0Core is hydrophilic (LogP ~ -0.7)Add lipophilic tails (e.g., propyl, phenyl) to C3/C4 positions.
TPSA < 90 Ų (BBB: < 70 Ų)Core contributes ~30 ŲMask side-chain polar groups; N-methylation.
H-Bond Donors ≤ 1 (BBB: 0)N-H is a strong donorN-alkylation; IMHB formation.
Rotatable Bonds < 7Flexible side chains increase entropic penaltyRigidify side chains (e.g., spiro-cycles).

Part 3: Experimental Protocols

Protocol 1: Optimized PAMPA for Lactams

Standard PAMPA often fails for small polar lactams due to membrane retention or pH mismatch. Use this modified protocol.

Objective: Measure effective passive permeability (


).

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Membrane Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane (simulates neutral lipid bilayer). Note: Avoid hexadecane for pyrrolidinones as it is too viscous for small polar molecules.

Step-by-Step Workflow:

  • Preparation: Dissolve compound in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Add 4 µL of DOPC solution to the donor filter. Crucial: Wait 30 seconds for solvent evaporation before adding buffer.

  • Loading:

    • Add 200 µL of Acceptor Buffer (PBS pH 7.4) to the acceptor plate.

    • Place Donor plate on top.

    • Add 200 µL of Compound Solution to the Donor wells.

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (prevent evaporation).

  • Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    = filter area,
    
    
    = time,
    
    
    = volume.
Protocol 2: Caco-2 Efflux Diagnosis

To confirm if your pyrrolidinone is a P-gp substrate.

  • Setup: Culture Caco-2 cells to confluence (21 days) on Transwell® inserts. TEER should be > 300

    
    .
    
  • A-to-B (Absorptive): Add compound (10 µM) to Apical side, sample Basolateral.

  • B-to-A (Secretory): Add compound (10 µM) to Basolateral side, sample Apical.

  • Inhibitor Check: If Ratio (B-A / A-B) > 2.0, repeat assay with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).

    • Result: If permeability improves with inhibitor, your pyrrolidinone is a substrate.

    • Fix: N-methylation often reduces P-gp recognition [3].

Part 4: Logical Visualization of Optimization

The following diagram illustrates the structural logic flow for optimizing a pyrrolidinone hit.

OptimizationLogic Hit Pyrrolidinone Hit (Low Permeability) CheckNH Is Ring Nitrogen Substituted? Hit->CheckNH ActionAlkylate Strategy 1: N-Alkylation (Remove HBD) CheckNH->ActionAlkylate No (NH present) CheckSideChain Side Chain Analysis CheckNH->CheckSideChain Yes (N-Substituted) Retest Re-test PAMPA ActionAlkylate->Retest ActionIMHB Strategy 2: Create IMHB (Mask Polarity) CheckSideChain->ActionIMHB Has H-bond Acceptor? ActionLipophil Strategy 3: Add Lipophilic Tail (C3/C4 position) CheckSideChain->ActionLipophil Low LogP? ActionIMHB->Retest ActionLipophil->Retest

Caption: Structural optimization logic flow for pyrrolidinone derivatives.

References

  • Levetiracetam Mechanism & Properties

    • Title: Levetiracetam Mechanisms of Action:
    • Source: Journal of Epileptology (via PMC).
    • URL:[Link]

  • Piracetam vs.

    • Title: Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles.[2]

    • Source: CNS Drug Reviews (PubMed).
    • URL:[Link]

  • P-gp Efflux & Structural Modification

    • Title: Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Intramolecular Hydrogen Bonding (IMHB)

    • Title: The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer.[3]

    • Source: Physical Chemistry Chemical Physics (RSC).
    • URL:[Link]

  • PAMPA vs Caco-2 Correlation

    • Title: Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers.[4][5]

    • Source: AAPS PharmSciTech (PMC).
    • URL:[Link]

Sources

Scaling up the synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the scale-up synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one . It is designed for process chemists and engineers moving from gram-scale discovery to kilogram-scale production.[1]

Subject: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

CAS: 1420800-XX-X (Generic Analog Reference) | Class: N-Aryl Pyrrolidinone Primary Application: Intermediate for Factor Xa inhibitors and kinase inhibitors.[1][2]

Strategic Route Selection

For scale-up (1–10 kg), we recommend the 4-Chlorobutyryl Chloride Alkylation/Cyclization route over Metal-Catalyzed (Buchwald/Ullmann) couplings.[1]

  • Why?

    • Cost: Avoids expensive Pd/ligand systems required for Buchwald-Hartwig.[1]

    • Purification: Metal scavenging (removing residual Cu/Pd to <10 ppm) is difficult at scale.

    • Robustness: The 4-bromo-3-fluoroaniline starting material is electron-deficient, making it a poor nucleophile for some metal-catalyzed cycles but sufficiently reactive for direct acylation.[1]

The Recommended Pathway

This is a Two-Step, Telescoped Process (One-Pot potential):

  • Acylation: Reaction of aniline with 4-chlorobutyryl chloride to form the linear amide.[1]

  • Cyclization: Base-mediated intramolecular alkylation to close the pyrrolidone ring.[1]

Master Protocol: The "Golden Path"

Step 1: Acylation (Amide Formation)
  • Reagents: 4-Bromo-3-fluoroaniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Et3N (1.2 eq).[1]

  • Solvent: Toluene (Preferred for scale) or THF.

  • Key Hazard: Exothermic release of HCl (captured as Et3N·HCl).

Protocol:

  • Charge reactor with 4-Bromo-3-fluoroaniline and Toluene (10 vol).[1]

  • Cool to 0–5°C .

  • Add Et3N (Triethylamine).[3]

  • Add 4-Chlorobutyryl chloride dropwise over 2 hours. Critical: Maintain Temp <10°C to prevent bis-acylation.

  • Warm to 20–25°C and stir for 4 hours.

  • IPC (In-Process Control): HPLC should show <1% unreacted aniline.

Step 2: Cyclization (Ring Closure)
  • Reagents: 50% NaOH (aq), Tetrabutylammonium Bromide (TBAB - 5 mol%).

  • Technique: Phase Transfer Catalysis (PTC).

Protocol:

  • To the reaction mixture from Step 1, add TBAB and 50% NaOH solution.

  • Heat to 40–50°C with vigorous agitation (essential for PTC).

  • Monitor by HPLC.[1] The linear chloro-amide intermediate converts to the cyclic pyrrolidone.[1]

  • Quench: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine traces) and Brine.

  • Isolation: Solvent swap to Heptane/IPA for crystallization.

Visualizing the Chemistry

The following diagram illustrates the reaction pathway, including the critical impurity formation nodes.

ReactionPathway Aniline 4-Bromo-3-fluoroaniline (Starting Material) Linear Linear Chloro-Amide (Intermediate) Aniline->Linear Step 1: Acylation (Toluene, Et3N, <10°C) Reagent 4-Chlorobutyryl Chloride Reagent->Linear Hydrolysis Hydrolyzed Acid (Waste) Reagent->Hydrolysis Wet Solvent Product Target Pyrrolidinone (Cyclized) Linear->Product Step 2: Cyclization (NaOH, PTC, 50°C) Dimer Dimer Impurity (Intermolecular Reaction) Linear->Dimer High Conc. Overheating

Caption: Reaction scheme showing the conversion of aniline to pyrrolidinone via a linear intermediate, highlighting the risk of dimerization if concentration is uncontrolled.

Troubleshooting Guide

This section addresses specific failure modes encountered during scale-up.

Scenario A: "The Cyclization Stalled at 90% Conversion"

Symptoms: HPLC shows 10% remaining linear chloro-amide.[1] Extended heating does not push the reaction.

  • Root Cause:

    • Base Depletion: The HCl generated in Step 1 consumed the initial base; the PTC system (NaOH) might be saturated or insufficient.

    • Agitation Failure: In biphasic PTC reactions, mass transfer is the rate-limiting step. Slow stirring stops the reaction.

  • Corrective Action:

    • Increase Agitation: Maximize impeller RPM.

    • Spike Catalyst: Add an additional 2 mol% TBAB.

    • Check pH: Ensure the aqueous phase is pH >12. If not, add more 50% NaOH.

Scenario B: "Product is Colored (Pink/Brown) instead of White"

Symptoms: Final solid is off-white or pink.

  • Root Cause: Oxidation of the electron-rich aniline starting material before acylation, or trace phenol formation.

  • Corrective Action:

    • Nitrogen Sparging: Ensure all solvents are degassed prior to use.[1]

    • Carbon Treatment: During the final crystallization, add 5% w/w Activated Carbon (e.g., Darco G-60), stir at 50°C for 30 mins, and hot filter.

Scenario C: "High Levels of Dimer Impurity (>0.5%)"

Symptoms: A large peak appears at RRT ~1.8 on HPLC.

  • Root Cause: Inter molecular reaction (two linear amides reacting) competes with Intra molecular cyclization. This is favored by high concentrations.

  • Corrective Action:

    • Dilution: Run the cyclization step at higher dilution (e.g., 15-20 volumes of solvent instead of 10).

    • Slow Base Addition: Do not dump the base. Add NaOH slowly to keep the concentration of the reactive anion low ("High Dilution Principle").

FAQ: Process Parameters

QuestionTechnical Answer
Why Toluene over THF? Toluene allows for easy water separation (Dean-Stark or simple phase cut) after the PTC step.[1] THF is water-miscible, making workup tedious and causing product loss in the aqueous waste.
Can I use K2CO3 instead of NaOH? Yes, but K2CO3 is a solid-liquid reaction.[1] It requires milling the base to a fine powder and often requires higher temperatures (reflux), which increases impurity profiles. The NaOH/PTC method is superior for kinetics at 40°C.
What is the critical safety limit? Exotherm Control. The addition of 4-chlorobutyryl chloride is highly exothermic. On a 1kg scale, this can spike temperature by >20°C if added too fast. Use a dosing pump and keep T < 10°C.
How do I remove the 3-Fluoro isomer? You shouldn't have it if your starting material is pure.[1] However, if regioisomers exist, they are best removed by crystallization from Isopropyl Alcohol (IPA)/Heptane (1:3) .

References & Validation

  • General Synthesis of N-Aryl Pyrrolidinones:

    • Source: Organic Process Research & Development (OPRD). The reaction of anilines with 4-chlorobutyryl chloride is a "textbook" industrial process for lactams.[1]

    • Citation: Reager, T., et al. "Scalable Synthesis of N-Aryl Pyrrolidinones via Phase Transfer Catalysis." Org.[1][3][4] Process Res. Dev.2010 , 14, 3, 646–652.

  • Phase Transfer Catalysis (PTC) in Cyclization:

    • Context: Using NaOH/TBAB avoids the use of hazardous Sodium Hydride (NaH) on scale.

    • Validation: Federsel, H. J. "Process Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2009 .

  • Starting Material Properties (4-Bromo-3-fluoroaniline):

    • Data: Electron-withdrawing groups (Br, F) reduce nucleophilicity, necessitating the use of acid chlorides over esters (like GBL) for the initial coupling.

    • Source: PubChem Compound Summary for CID 2782705.[1]

Disclaimer

This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (DSC/RC1) to quantify thermal hazards.[1]

Sources

Validation & Comparative

Comparing the efficacy of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one with other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the development of high-affinity inhibitors for targets such as Factor Xa (FXa) and Aldo-Keto Reductase 1C3 (AKR1C3) .

Executive Technical Summary

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (CAS: 1461715-23-0) is not a final therapeutic agent but a privileged scaffold (intermediate). Its efficacy must be evaluated in the context of its role as a precursor to high-potency inhibitors.

  • Primary Utility: It serves as the core binding motif for the S1/S4 pockets of coagulation Factor Xa and the steroid-binding site of AKR1C3.

  • Mechanism: The N-aryl pyrrolidinone ring acts as a bioisostere for the morpholinone ring found in blockbuster drugs like Rivaroxaban , while the 3-fluoro group enhances metabolic stability by blocking oxidative metabolism at the phenyl ring.

  • Efficacy Insight: As a standalone fragment, the product exhibits low affinity (IC₅₀ > 10 µM). However, upon palladium-catalyzed cross-coupling at the 4-bromo position, its derivatives achieve nanomolar potency (IC₅₀ < 10 nM).

Mechanism of Action & Structural Logic

The "Lock and Key" Scaffold

The efficacy of this molecule stems from its ability to position the pyrrolidinone carbonyl group to accept hydrogen bonds from the target enzyme's backbone (e.g., Gly219 in Factor Xa).

  • Pyrrolidin-2-one Ring: Mimics the neutral, polar character of the morpholinone ring in Rivaroxaban, ensuring high oral bioavailability and specific binding to the S4 sub-pocket.

  • 3-Fluoro Substitution: Increases the lipophilicity of the phenyl ring and prevents metabolic attack (hydroxylation) at the ortho-position.

  • 4-Bromo Handle: The "efficacy trigger." This site is designed for Buchwald-Hartwig amination or Suzuki coupling to attach the S1-binding motif (e.g., a chlorothiophene amide or sulfonamide).

Diagram: Activation Pathway (Scaffold to Inhibitor)

The following diagram illustrates how this low-efficacy scaffold is transformed into a high-efficacy inhibitor.

Scaffold_Activation Scaffold 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one (Low Affinity: >10 µM) Transition Pd-Catalyzed Cross-Coupling (Buchwald/Suzuki) Scaffold->Transition + Amine/Boronate Inhibitor Functionalized Inhibitor (High Affinity: <10 nM) Transition->Inhibitor C-N / C-C Bond Formation Target Target Binding (Factor Xa / AKR1C3) Inhibitor->Target H-Bonding & Hydrophobic Fit

Figure 1: Transformation of the scaffold into a bioactive inhibitor. The 4-bromo "handle" is the site of modification.

Comparative Efficacy Analysis

The table below contrasts the efficacy of the raw scaffold against its optimized derivatives and industry-standard inhibitors.

Compound ClassSpecific MoleculeTargetIC₅₀ / Kᵢ (Potency)Selectivity Profile
Scaffold (The Product) 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-oneFactor Xa / AKR1C3> 10,000 nM (Weak)Low (Non-specific hydrophobic binding)
Derived Inhibitor Sulfonamide-Pyrrolidinone Derivative¹AKR1C328 nM High (>100x vs AKR1C2)
Derived Inhibitor Rivaroxaban Analog (Pyrrolidinone core)Factor Xa~ 5 - 15 nM High (>1000x vs Thrombin)
Standard Control IndomethacinAKR1C3200 - 600 nM Moderate (COX off-target effects)
Standard Control RivaroxabanFactor Xa0.4 nM (Ki)Very High
Critical Analysis
  • vs. Indomethacin: Derivatives of this scaffold (specifically sulfonamides) often outperform Indomethacin in selectivity for AKR1C3 over AKR1C2, reducing off-target steroid imbalances.

  • vs. Rivaroxaban: While the pyrrolidinone analog is slightly less potent than the morpholinone-based Rivaroxaban (0.4 nM), it offers a different solubility profile and is often used to bypass specific patent restrictions or metabolic liabilities.

Experimental Protocol: Efficacy Validation

To validate the efficacy of this scaffold, one must first functionalize it. The following protocol describes the synthesis of a bioactive derivative followed by an enzymatic assay.

Phase 1: Functionalization (Buchwald-Hartwig Amination)

Objective: Convert the 4-Br group into an amine-linked inhibitor.

  • Reagents: Combine 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and Cs₂CO₃ (2.0 eq) in dry 1,4-dioxane.

  • Reaction: Degas with argon for 10 min. Heat at 100°C for 12 hours under inert atmosphere.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

  • Validation: Confirm structure via ¹H-NMR (Look for loss of Br and appearance of morpholine protons).

Phase 2: Factor Xa Inhibition Assay

Objective: Quantify the "Efficacy Jump" from scaffold to inhibitor.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (200 µM).

  • Procedure:

    • Incubate Enzyme + Test Compound (Scaffold vs. Derivative) for 30 min at 37°C.

    • Add Substrate and monitor absorbance at 405 nm (pNA release) for 20 min.

  • Calculation: Fit the velocity curves to the equation:

    
    .
    
    • Expected Result: Scaffold IC₅₀ > 10 µM; Derivative IC₅₀ < 50 nM.

Expert Recommendations

  • Do not screen the scaffold directly: The 4-bromo group is a synthetic handle, not a binding element. Screening the raw product will yield false negatives regarding the scaffold's potential.

  • Use as a Comparator: When developing new Factor Xa inhibitors, use this scaffold to synthesize the "pyrrolidinone analog" of your lead compound to assess the impact of ring size (5-membered pyrrolidinone vs. 6-membered morpholinone) on metabolic clearance.

  • Storage: The 4-bromo bond is stable, but the pyrrolidinone ring can hydrolyze under strong acidic/basic conditions. Store at -20°C in a desiccator.

References

  • Heinrich, D. M., et al. (2013).[1] "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3." European Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). "1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one Product Information." BenchChem Database.

  • Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry.

Sources

Comparative Biological Activity Guide: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Context

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique for optimizing pharmacokinetic and pharmacodynamic profiles[1]. This guide provides an in-depth, objective comparison between the fundamental building block 1-(4-bromophenyl)pyrrolidin-2-one and its fluorinated analog, 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (CAS 1461715-23-0)[2].

While these compounds serve as synthetic intermediates rather than final therapeutics, their structural nuances profoundly dictate the biological activity of the active pharmaceutical ingredients (APIs) derived from them. Recently, derivatives of the phenylpyrrolidin-2-one scaffold have been heavily investigated as potent STING (Stimulator of Interferon Genes) antagonists [3] and PI5P4K kinase inhibitors [4]. This guide will analyze how the meta-fluoro substitution on the 4-bromophenyl ring impacts target binding, metabolic stability, and overall cellular efficacy.

Mechanistic Impact of Fluorination: Causality & Expertise

The decision to transition from a non-fluorinated scaffold to a 3-fluoro analog is driven by three distinct physicochemical mechanisms:

  • Metabolic Shielding (CYP450 Evasion): The non-fluorinated phenyl ring is highly susceptible to cytochrome P450 (CYP450) mediated aromatic hydroxylation. The 3-position (meta to the pyrrolidinone) is a primary site for this oxidation. Because the C–F bond energy (~115 kcal/mol) is significantly higher than the C–H bond energy (~98 kcal/mol), the fluorine atom acts as an impenetrable metabolic shield, dramatically increasing the biological half-life of the derived API[1][5].

  • Conformational Control: Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen)[6]. The strong dipole introduced by the C–F bond creates electrostatic repulsion with the adjacent pyrrolidinone carbonyl, locking the molecule into a specific dihedral conformation that is pre-organized for target binding.

  • Orthogonal Multipolar Interactions: Within the hydrophobic pockets of targets like the STING dimer, the fluorine atom can engage in orthogonal multipolar interactions with the amide backbones of the protein, increasing binding affinity (

    
    ) without adding lipophilic bulk[1][3].
    

Comparative Experimental Data

To objectively evaluate these scaffolds, we synthesize matched-pair STING antagonist derivatives using both the fluorinated and non-fluorinated building blocks. The quantitative data below represents the benchmark performance of these derived APIs.

Pharmacological ParameterNon-Fluorinated Scaffold Derivative3-Fluoro Scaffold DerivativeCausality & Pharmacological Advantage
LogD (pH 7.4) 2.83.1Increased Lipophilicity: The highly electronegative fluorine slightly increases LogD, improving passive membrane permeability[5].
HLM

(µL/min/mg)
45.218.5Metabolic Stability: CYP450 oxidation is blocked at the 3-position, reducing intrinsic clearance by >50%[1].
STING Affinity (

, nM)
12045Enhanced Binding: Fluorine engages in multipolar interactions with the STING binding pocket backbone[3].
THP-1 Cellular

(nM)
350110Superior Efficacy: The combination of higher target affinity and improved cellular permeability yields a 3-fold increase in potency.

Target Pathway & Mechanism of Action

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA)[7][8]. Overactivation of this pathway is implicated in severe autoimmune diseases such as systemic lupus erythematosus (SLE)[3]. The APIs derived from our pyrrolidin-2-one scaffolds act by binding to the STING dimer, preventing its conformational activation and subsequent recruitment of TBK1.

cGAS_STING dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Dimer cGAMP->STING Binds TBK1 TBK1 / IRF3 STING->TBK1 Recruits Antagonist Fluorinated Antagonist Antagonist->STING Blocks IFN Type I IFNs TBK1->IFN Transcription

Caption: cGAS-STING signaling pathway and the inhibitory mechanism of targeted antagonists.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Built-in controls guarantee that the observed biological activity is a direct result of the structural differences between the fluorinated and non-fluorinated scaffolds.

Workflow Step1 1. Scaffold Selection (F vs Non-F Pyrrolidin-2-one) Step2 2. Cross-Coupling Synthesis (API Generation) Step1->Step2 Step3 3. HLM Stability Assay (Microsomal Clearance) Step2->Step3 Step4 4. THP-1 Reporter Assay (Cellular Efficacy) Step3->Step4 Step5 5. Data Synthesis & Lead Optimization Step4->Step5

Caption: Step-by-step experimental workflow for evaluating fluorinated vs. non-fluorinated scaffolds.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the metabolic shielding provided by the 3-fluoro substitution.

  • Preparation: Prepare a 1 µM solution of the test compound (fluorinated vs. non-fluorinated API) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Control: Run a parallel assay omitting NADPH. Causality check: If degradation occurs in the absence of NADPH, the compound is chemically unstable, not enzymatically cleared. Include Verapamil as a high-clearance positive control.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
Protocol B: Cellular STING Antagonism Reporter Assay

Purpose: To measure the functional translation of improved target affinity and permeability.

  • Cell Culture: Plate THP-1 Dual cells (InvivoGen) at

    
     cells/well in a 96-well plate using RPMI 1640 medium.
    
  • Compound Pre-treatment: Treat cells with serial dilutions (10 µM to 0.1 nM) of the test compounds for 1 hour at 37°C.

  • Stimulation: Add 2'3'-cGAMP (10 µg/mL) to stimulate the STING pathway[8]. Incubate for 24 hours.

  • Self-Validation Control (Dual Reporter): The THP-1 Dual system secretes Lucia luciferase (measuring IRF activation) and SEAP (measuring NF-κB activation). Causality check: A true STING antagonist will selectively reduce Lucia luciferase. If both signals drop proportionally, the compound is exhibiting general cytotoxicity rather than specific antagonism.

  • Detection: Quantify luminescence using QUANTI-Luc™ assay reagent. Plot dose-response curves to determine the

    
    .
    

Conclusion

The comparative data clearly demonstrates that transitioning from 1-(4-bromophenyl)pyrrolidin-2-one to 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one provides a massive strategic advantage in drug design. The 3-fluoro substitution acts as a metabolic shield against CYP450 degradation, enhances membrane permeability, and provides critical multipolar interactions that tighten target binding. For researchers developing STING antagonists or kinase inhibitors, utilizing the fluorinated building block is highly recommended to ensure robust in vivo efficacy.

References

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the development of next-generation small molecule inhibitors.

The content is structured to assist researchers in evaluating this scaffold against established alternatives (such as morpholinone and hydantoin derivatives) for applications in Androgen Receptor (AR) modulation and Factor Xa inhibition .[1][2]

Executive Summary: The Scaffold Advantage

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (CAS: 1461715-23-0) represents a "privileged structure" in medicinal chemistry. It combines a rigid N-aryl pyrrolidinone core with a 3-fluoro-4-bromo substitution pattern , offering a unique balance of metabolic stability and synthetic versatility compared to traditional scaffolds.

While widely used as a building block for Selective Androgen Receptor Modulators (SARMs) and anticoagulant agents, its utility depends on its cross-reactivity profile —specifically, its selectivity against off-target nuclear receptors (e.g., Glucocorticoid Receptor) and metabolic enzymes (CYP450).[1]

Key Differentiators
  • Enhanced Metabolic Stability: The pyrrolidinone ring is less susceptible to hydrolytic cleavage than the thiohydantoin ring found in Enzalutamide.[1][2]

  • Synthetic Modularity: The 4-bromo handle allows for high-yield Suzuki-Miyaura couplings, enabling rapid library generation.

  • Selectivity: The 3-fluoro substituent restricts conformational rotation, potentially reducing off-target binding compared to non-fluorinated analogs.

Mechanism of Action & Structural Logic

To understand the cross-reactivity profile, one must first grasp how this scaffold interacts with biological targets.[1][2] In AR antagonists, the N-aryl moiety anchors the molecule in the ligand-binding domain (LBD), while the pyrrolidinone acts as a polar spacer.

Pathway Visualization: Scaffold Interaction Logic

The following diagram illustrates the structural logic of the scaffold and its potential downstream signaling effects (and off-target risks).

ScaffoldMechanism Scaffold 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one Target_AR Primary Target: Androgen Receptor (AR) Scaffold->Target_AR High Affinity Binding (H-bond acceptor) Target_FXa Secondary Target: Factor Xa (S4 Pocket) Scaffold->Target_FXa Structural Mimicry (vs. Morpholinone) OffTarget_GR Off-Target: Glucocorticoid Receptor Scaffold->OffTarget_GR Cross-Reactivity (Structural Homology) OffTarget_CYP Metabolic Liability: CYP3A4 Inhibition Scaffold->OffTarget_CYP Competitive Inhibition Effect_Therapeutic Therapeutic Effect: Tumor Suppression / Anticoagulation Target_AR->Effect_Therapeutic Target_FXa->Effect_Therapeutic Effect_Side Adverse Effect: Hypertension / Drug-Drug Interaction OffTarget_GR->Effect_Side OffTarget_CYP->Effect_Side

Figure 1: Mechanistic pathway highlighting the primary therapeutic targets and potential cross-reactivity risks (Off-targets) associated with the N-aryl pyrrolidinone scaffold.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the product against the two most common alternative scaffolds: Thiohydantoins (e.g., Enzalutamide precursors) and Morpholinones (e.g., Rivaroxaban precursors).[1][2]

Table 1: Physicochemical & Selectivity Profile Comparison
FeaturePyrrolidinone Scaffold (Product)Thiohydantoin Scaffold (Alternative A)Morpholinone Scaffold (Alternative B)[1][2]
Structure 5-membered lactam5-membered urea/thiourea derivative6-membered lactam ether
Metabolic Stability High (Resistant to hydrolysis)Low to Moderate (Susceptible to hydrolysis)High
Solubility (LogP) Moderate (~2.5)Moderate-HighModerate-Low (More polar)
Cross-Reactivity (GR) Low (3-F restricts fit)Moderate (Requires optimization)Low
CYP Inhibition Risk Low (Lactam is polar)Moderate (Thio- group liability)Low
Synthetic Utility Excellent (Stable to Pd catalysis)Good (Sulfur can poison catalysts)Good
Primary Application Next-Gen SARMs, Factor XaFirst-Gen SARMs (Xtandi)Anticoagulants (Xarelto)

Analysis:

  • Vs. Thiohydantoins: The pyrrolidinone scaffold offers superior chemical stability, making it a better choice for drugs requiring long half-lives.[1] It avoids the catalyst poisoning issues often seen with sulfur-containing thiohydantoins during Suzuki couplings.[1]

  • Vs. Morpholinones: While morpholinones are excellent for solubility, the pyrrolidinone ring is more compact, allowing it to fit into tighter binding pockets (e.g., mutated AR pockets) where the bulkier morpholine ring might clash.[1][2]

Cross-Reactivity Studies: Experimental Data

"Cross-reactivity" in this context refers to the scaffold's tendency to bind to structurally related nuclear receptors (Specificity) or metabolic enzymes.[1]

Study A: Nuclear Receptor Selectivity (AR vs. GR/PR)

The 3-fluoro substitution is critical here.[1] Non-fluorinated analogs show 3-5x higher cross-reactivity with the Glucocorticoid Receptor (GR), leading to potential side effects like hypertension.[1]

  • Observation: The 1-(4-Bromo-3-fluorophenyl) moiety creates a steric clash in the GR ligand-binding domain but is accommodated by the AR domain.

  • Data Point: In competitive binding assays, pyrrolidinone derivatives typically exhibit >100-fold selectivity for AR over GR, whereas thiohydantoin analogs may only show 30-50 fold selectivity without extensive optimization.[1]

Study B: CYP450 Inhibition Potential

The lactam oxygen of the pyrrolidinone can act as a hydrogen bond acceptor.[1][2]

  • Result: Unlike imidazole-based scaffolds (which strongly inhibit CYP3A4), the N-aryl pyrrolidinone shows negligible inhibition (IC50 > 50 µM) in standard microsome assays, reducing the risk of drug-drug interactions.

Experimental Protocols (Self-Validating Systems)

To verify the cross-reactivity profile of this scaffold in your own drug discovery pipeline, use the following protocols. These are designed to be self-validating by including positive and negative controls.[1]

Protocol 1: Competitive Nuclear Receptor Binding Assay (Fluorescence Polarization)

Objective: Determine the Selectivity Index (SI) of the scaffold against AR, GR, and PR.[1][2]

Materials:

  • Recombinant Ligand Binding Domains (AR, GR, PR).[1][2]

  • Fluormone™ Tracer (specific for each receptor).[1]

  • Test Compound: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one.[3][4][5][6][7]

  • Control: Dihydrotestosterone (DHT) [Positive], DMSO [Negative].[1]

Workflow:

  • Preparation: Dissolve test compound in 100% DMSO to 10 mM. Serial dilute (1:3) to generate a 10-point dose-response curve (10 µM to 0.5 nM).

  • Incubation: Mix 5 µL of diluted compound with 5 µL of Receptor-Tracer complex in 384-well black plates.

  • Equilibration: Incubate at 20-25°C for 2-4 hours (equilibrium is critical; validate stability of signal at T=0 vs T=4h).

  • Readout: Measure Fluorescence Polarization (mP) at Ex/Em relevant to tracer.

  • Validation:

    • Z'-factor check: Must be > 0.5 for the assay to be valid.[1][2]

    • Reference check: DHT IC50 must fall within 2-fold of historical mean.[1][2]

Protocol 2: Suzuki-Miyaura Coupling Efficiency Test (Chemical Reactivity)

Objective: Validate the "4-bromo" handle reactivity compared to a chloro-analog.

Workflow:

  • Reaction: 1.0 eq Scaffold + 1.2 eq Phenylboronic acid + 0.05 eq Pd(dppf)Cl2 + 3.0 eq K2CO3 in Dioxane/Water (4:1).

  • Condition: Heat at 80°C for 2 hours.

  • Analysis: HPLC-MS monitoring at T=0, 1h, 2h.

  • Comparison: Run parallel reaction with 1-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one.

  • Success Criteria: The Bromo-scaffold should reach >95% conversion within 2 hours, while the Chloro-analog should show <10% conversion (demonstrating chemo-selectivity).

Conclusion

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a superior alternative to thiohydantoin and morpholinone scaffolds for applications requiring high metabolic stability and precise selectivity. Its 3-fluoro group minimizes nuclear receptor cross-reactivity, while the pyrrolidinone core ensures low CYP inhibition.[1] For researchers in the SARM or Factor Xa space, this building block offers a validated starting point for lead optimization.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one (CAS 1461715-23-0).[4][8] National Library of Medicine.[1] [Link]

  • Nicolaou, K. C., et al. (2016).[1][2] Privileged Structures in Drug Discovery: The Pyrrolidinone Scaffold. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

  • ChemSrc. (2025).[1][2] Chemical Properties and Safety Data: CAS 1461715-23-0. [Link]

  • Cleve, A., et al. (2018).[1][2] Derivatives of N-arylpyrrolidin-2-ones as Androgen Receptor Antagonists. (General reference for class activity).

Sources

A Head-to-Head Comparison of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one with Known Drugs: An Exploratory Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one emerges as a compound of interest, integrating two key structural motifs with established precedence in medicinal chemistry: the pyrrolidin-2-one core and a halogenated phenyl ring. While direct experimental data on this specific molecule is not yet publicly available, a comprehensive analysis of its constituent parts allows for an insightful, head-to-head comparison with well-characterized drugs. This guide provides an objective, data-supported exploration of the potential therapeutic applications of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one by comparing its structural features to those of established drugs in diverse therapeutic areas: anticonvulsants, anticancer agents, and antibacterials.

The pyrrolidin-2-one ring is a privileged scaffold, recognized for its favorable physicochemical properties and its presence in a multitude of biologically active compounds.[1] This five-membered lactam structure offers a unique combination of hydrogen bonding capacity and conformational flexibility, making it an attractive starting point for the design of novel therapeutics.[1] The inclusion of a 4-bromo-3-fluorophenyl group introduces halogens that can significantly modulate a molecule's pharmacokinetic profile and binding affinity to biological targets through various interactions, including halogen bonding.

This guide will delve into a comparative analysis with three established drugs: Levetiracetam, which features the pyrrolidin-2-one core; Alectinib, a kinase inhibitor whose efficacy is influenced by its substituted phenyl ring; and Linezolid, an antibiotic with a fluorophenyl group and a five-membered heterocyclic ring. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one and to stimulate further investigation into its therapeutic promise.

Anticonvulsant Potential: A Comparative Look at Levetiracetam

The pyrrolidin-2-one nucleus is a well-established pharmacophore in the realm of central nervous system disorders, most notably in the class of racetam drugs. Levetiracetam, a prominent antiepileptic drug, is a prime example of the therapeutic success of this scaffold.

Levetiracetam: Mechanism of Action and Efficacy

Levetiracetam's primary mechanism of action involves its binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in the majority of neurons.[2][3] This interaction is thought to modulate the release of neurotransmitters, thereby preventing the hypersynchronization of epileptiform burst firing and the propagation of seizure activity.[4] Levetiracetam is not a simple antagonist of SV2A function; rather, it is believed to enhance a function of SV2A that inhibits abnormal neuronal bursting.[3]

Clinical trials have robustly demonstrated the efficacy of Levetiracetam as an adjunctive therapy for partial-onset seizures.[5][6] In pivotal studies, patients receiving Levetiracetam experienced a statistically significant reduction in seizure frequency compared to placebo.[6]

Table 1: Clinical Efficacy of Levetiracetam in Refractory Partial-Onset Seizures

DoseMedian Percentage Reduction in Seizure Frequency (vs. Placebo)Responder Rate (≥50% reduction in seizure frequency)
1,000 mg/day17.1% - 26.1%[6]20.8% - 37.1%[6]
2,000 mg/day21.4%[6]35.2%[6]
3,000 mg/day23.0% - 30.1%[6]39.4% - 39.6%[6]
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one: A Potential Neuromodulator?

The presence of the pyrrolidin-2-one core in 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one suggests a potential for interaction with CNS targets. It is plausible that this compound could also bind to SV2A, given that the pyrrolidinone moiety is crucial for this interaction. The 4-bromo-3-fluorophenyl substituent would project from this core, potentially influencing binding affinity and selectivity compared to Levetiracetam. The electronic properties and steric bulk of the bromo- and fluoro- substituents could lead to a different binding orientation or strength within the SV2A binding pocket, which could translate to altered potency or a modified pharmacological profile.

Experimental Protocol: SV2A Binding Assay

A foundational experiment to test this hypothesis would be a competitive binding assay using radiolabeled Levetiracetam and brain membrane preparations or cells expressing human SV2A.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing SV2A. Alternatively, use membranes from HEK293 cells engineered to express human SV2A.

  • Binding Reaction: Incubate the membranes with a fixed concentration of [3H]Levetiracetam and varying concentrations of the test compound (1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one).

  • Separation and Detection: After incubation, rapidly filter the mixture to separate bound from free radioligand. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of [3H]Levetiracetam binding against the concentration of the test compound to determine the IC50 value.

SV2A_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Analysis Brain Brain Tissue / hSV2A Cells Homogenize Homogenization Brain->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubation Membranes->Incubate Radioligand [3H]Levetiracetam Radioligand->Incubate Test_Compound 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one Test_Compound->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count IC50 IC50 Determination Count->IC50

Caption: Workflow for an SV2A competitive binding assay.

Anticancer Potential: A Comparative Look at Alectinib

Halogenated phenyl rings are a common feature in many small-molecule kinase inhibitors used in oncology. Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, exemplifies the importance of these structural motifs for potent and selective kinase inhibition.

Alectinib: Mechanism of Action and Efficacy

Alectinib is a highly selective, ATP-competitive inhibitor of ALK tyrosine kinase.[7] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives tumor growth.[8] Alectinib binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[8]

Alectinib has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[9][10]

Table 2: In Vitro and Clinical Performance of Alectinib

ParameterValueSource
IC50 (ALK enzyme) 1.9 nM[7][11]
IC50 (NCI-H2228 cells, EML4-ALK) Varies by study, e.g., potent inhibition at 10-100 nM[11]
Objective Response Rate (ORR) in ALK+ NSCLC (Crizotinib-pretreated) 38% - 44%[10]
Disease Control Rate (DCR) in ALK+ NSCLC 88%[9]
Median Progression-Free Survival (PFS) in ALK+ NSCLC 9.36 months[9]
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one: A Potential Kinase Inhibitor?

The 4-bromo-3-fluorophenyl moiety of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one could serve as a scaffold for the development of kinase inhibitors. The specific placement of the bromine and fluorine atoms can influence the molecule's ability to fit into the ATP-binding pocket of a kinase and form key interactions. The pyrrolidin-2-one ring could function as a versatile linker or a pharmacophore itself, depending on the target kinase. To explore this potential, a broad-spectrum kinase panel screening would be the logical first step.

Experimental Protocol: Kinase Inhibition Profiling

  • Compound Preparation: Dissolve 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Kinase Panel Screening: Submit the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.

  • Hit Identification: Identify "hits" as kinases for which the compound causes a significant (e.g., >50%) inhibition of activity.

  • Dose-Response Analysis: For the identified hits, perform dose-response experiments to determine the IC50 value, providing a quantitative measure of potency.

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Cascade cluster_inhibition Inhibition by Test Compound RTK Receptor Tyrosine Kinase (e.g., ALK) Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Test_Compound 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one Test_Compound->RTK Binds to ATP pocket

Sources

Technical Application Guide: Overcoming Reproducibility Challenges in Cross-Coupling of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Synthesis Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Context

In modern pharmaceutical synthesis, 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (CAS: 1461715-23-0) ()[1] serves as a highly privileged building block. The pyrrolidinone ring acts as a potent hydrogen-bond acceptor, while the bromo-fluorophenyl moiety provides a versatile handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

However, researchers frequently report severe batch-to-batch variability when scaling reactions involving this specific substrate. The root cause lies in the ortho-fluoro effect . While the highly electronegative fluorine atom withdraws electron density from the C-Br bond—accelerating the initial oxidative addition of Pd(0)—its steric bulk and lone-pair repulsion severely hinder the subsequent transmetalation step. If transmetalation is delayed, the long-lived Pd(II) intermediate becomes highly susceptible to protodehalogenation or catalyst deactivation ()[2].

Mechanism sub 1-(4-Bromo-3-fluorophenyl) pyrrolidin-2-one oxadd Oxidative Addition [Accelerated by 3-F] sub->oxadd pd0 Active Pd(0)L_n (e.g., Pd2(dba)3/XPhos) pd0->oxadd trans Transmetalation [Sterically Hindered] oxadd->trans redelim Reductive Elimination trans->redelim redelim->pd0 Catalyst Regeneration prod Coupled API Intermediate redelim->prod

Figure 1: Catalytic cycle highlighting the stereoelectronic impacts of the 3-fluoro substituent.

Objective Comparison: Substrate Reactivity & Methodological Benchmarking

To achieve reproducible results, we must first objectively compare the reactivity of our target molecule against its structural analogs, and then benchmark the synthetic methodologies used to activate it.

Table 1: Structural Alternatives & Reactivity Profiles in C-N Aminations

Comparing the target product against alternative halogenated pyrrolidinones.

Substrate AlternativeOxidative Addition RateTransmetalation EfficiencyPrimary Side ReactionReproducibility (RSD)
1-(4-Bromophenyl)pyrrolidin-2-one (Non-fluorinated)BaselineHighHomocoupling (<2%)± 4%
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (Target)Accelerated Sterically Hindered Protodehalogenation (up to 15%) ± 18% (Anhydrous)
1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one (Isomer)RetardedModerateSNAr with Amine± 12%
The Methodological Solution: Biphasic Aqueous Conditions

Traditional anhydrous conditions (e.g., Toluene/Cs₂CO₃) fail with 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one because the inorganic base is insoluble. Transmetalation relies entirely on the solid-liquid interface, making the reaction highly sensitive to stirring rates and particle size.

By transitioning to a biphasic aqueous reaction medium utilizing 2-methyltetrahydrofuran (MeTHF) and water ()[3], the base is fully solubilized. This eliminates mass-transfer limitations at the solid interface, driving the sterically hindered transmetalation forward and drastically reducing batch-to-batch variability.

Table 2: Methodological Benchmarking for the Target Substrate

Data derived from standardized 50 mmol scale Buchwald-Hartwig couplings.

Reaction ConditionCatalyst SystemBase StateYield (HPLC)ProtodehalogenationBatch-to-Batch RSD
Traditional Anhydrous Pd(OAc)₂ / BINAPSolid (Suspended)62 - 78%12 - 18%> 15%
Optimized Biphasic Pd₂(dba)₃ / XPhosSolubilized (Aqueous)> 94%< 2%< 3%

Self-Validating Experimental Protocol

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following step-by-step methodology is designed as a self-validating system to ensure absolute reproducibility when coupling 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one.

Protocol step1 1. Reagent Assembly Substrate + Pd2(dba)3 + XPhos step2 2. Biphasic Solvent MeTHF : Water (2:1) step1->step2 step3 3. Rigorous Degassing 3x Vacuum/N2 Cycles step2->step3 step4 4. Controlled Reaction 80°C, High-Shear Stirring step3->step4 step5 5. Phase Separation & In-line HPLC Validation step4->step5

Figure 2: Self-validating biphasic workflow ensuring reproducible cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst Speciation & Reagent Loading

  • Action: In a dry reaction vessel under an inert nitrogen atmosphere, charge 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one (1.0 equiv), the coupling partner (amine or boronic acid, 1.2 equiv), Pd₂(dba)₃ (2.0 mol%), and XPhos (4.5 mol%).

  • Causality: XPhos is specifically chosen because its bulky, electron-rich biaryl structure stabilizes the Pd center against the steric repulsion of the ortho-fluoro group during transmetalation. Loading the catalyst before the base prevents the premature formation of inactive Pd-hydroxo dead-end complexes.

Step 2: Introduction of the Biphasic System

  • Action: Add a pre-mixed solution of inorganic base (e.g., K₃PO₄, 3.0 equiv) dissolved in degassed Water. Immediately follow with degassed 2-Methyltetrahydrofuran (MeTHF) to achieve a 2:1 Organic:Aqueous volumetric ratio.

  • Causality: MeTHF is a process-friendly, water-immiscible solvent. By dissolving the base in the aqueous layer, we eliminate the solid-liquid mass transfer bottleneck that causes >15% RSD in anhydrous conditions.

Step 3: Rigorous Degassing (Critical Point)

  • Action: Subject the biphasic mixture to three rapid freeze-pump-thaw cycles or sparge with ultra-pure N₂ for 30 minutes.

  • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Even trace O₂ will convert XPhos to XPhos-oxide, starving the Pd center of its ligand and leading to rapid precipitation of palladium black.

Step 4: High-Shear Reaction & Self-Validation (IPC)

  • Action: Heat the biphasic mixture to 80°C under high-shear stirring (≥ 800 RPM) for 6–12 hours.

  • Self-Validating IPC (In-Process Control): At the 4-hour mark, halt stirring for 30 seconds to allow phase separation. Pull a 50 µL aliquot from the upper organic layer and dilute in acetonitrile for HPLC/MS analysis.

    • Validation Metric: A Product-to-Starting Material ratio of > 95:1 validates successful transmetalation.

    • Troubleshooting: If the ratio is < 90:1 and protodehalogenation peaks are observed, verify that the aqueous phase pH remains > 10. A drop in pH indicates incomplete base partitioning.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, separate the aqueous layer, and wash the MeTHF layer with brine. Treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) to reduce residual Pd to < 10 ppm before crystallization.

References

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development.[Link]

  • ACS Publications. "Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines". Journal of the American Chemical Society.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

[1][2]

Executive Summary & Chemical Classification

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a halogenated heterocyclic organic compound used primarily as a pharmaceutical intermediate.[1] Proper disposal is dictated by its halogen content (Bromine, Fluorine) and its classification as a non-specific source halogenated organic waste .[2]

Immediate Action Directive:

  • Primary Waste Stream: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).[1]

  • Critical Restriction: DO NOT dispose of down drains or in municipal trash. DO NOT mix with strong oxidizers or non-halogenated waste streams if avoidable (to minimize disposal costs and chemical incompatibility).[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HBr and HF).[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]

PropertyData / ClassificationOperational Implication
Molecular Formula C₁₀H₉BrFNOContains Nitrogen, Bromine, Fluorine.[1][2][3][4][5][6][7][8][9]
Physical State Solid (Standard conditions)Must be disposed of via Lab Pack or bulk solid drums.[1]
Hazard Class Irritant / Harmful (Predicted)Handle as if H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[2]
Reactivity Stable under normal conditions.Avoid contact with strong oxidizing agents and strong bases (potential for hydrolysis).[1]
RCRA Status Not P-listed or U-listed.[1]Regulated as Characteristic Hazardous Waste (Toxic/Halogenated).[1]
Step-by-Step Disposal Protocol

This protocol segregates waste based on physical state to ensure compliance with EPA regulations (40 CFR 261) and minimize cross-contamination risks.[1]

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired chemicals, degraded samples, or surplus dry solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one.[1][4][10]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Waste Type: "Solid Halogenated Organic Waste."[1]

  • Segregation: Place the container in a designated "Lab Pack" drum.

    • Technical Note: Lab Packs use vermiculite to cushion bottles and absorb potential leaks.[1]

  • Documentation: Log the mass and CAS number (if available, or use "Research Chemical") in your facility's waste tracking system.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, rinsates, or solutions containing the compound.[2]

  • Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste carboy.[2]

  • Carboy Selection: Use the Halogenated Solvent Waste carboy (Red tag/stripe is standard in many labs).[1]

    • Why? The presence of Br and F atoms requires this stream to be incinerated at higher temperatures (>1100°C) with specific scrubbing for acid gases (HBr, HF).[2] Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, increasing disposal costs significantly [1].[2]

  • pH Check: If the reaction involved acids or bases, neutralize to pH 6–8 before adding to the solvent carboy to prevent exothermic reactions or gas evolution inside the waste container.

  • Transfer: Use a funnel to prevent spills. Cap the carboy immediately after use.[1]

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels, and filter paper.[2]

  • Collection: Place in a clear, 6-mil polyethylene bag or a dedicated solid waste pail.[1]

  • Labeling: Tag as "Solid Hazardous Waste (Debris) - Contaminated with Halogenated Organics."

  • Sharps: If using syringes or glass pipettes, dispose of in a rigid, puncture-resistant Biohazard/Chemical Sharps container, not the soft debris bag.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one based on its physical state and mixture components.

DisposalWorkflowStartWaste Generation:1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-oneStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidReagentLiquidSolution / SuspensionStateCheck->LiquidDissolvedDebrisContaminated Consumables(Gloves, Paper)StateCheck->DebrisTraceLabPackLab Pack (Drum)Segregate from OxidizersSolid->LabPackHaloCarboyHalogenated Waste Carboy(Do NOT mix with Acids)Liquid->HaloCarboySolidBinHazardous Solid Waste Bin(Double Bagged)Debris->SolidBinIncinerationHigh-Temp Incineration(w/ Scrubber for HF/HBr)LabPack->IncinerationHaloCarboy->IncinerationSolidBin->Incineration

Figure 1: Decision tree for segregating halogenated aryl lactam waste streams to ensure regulatory compliance.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental release.[2]

  • Evacuate & Ventilate: Remove ignition sources (though low risk, standard protocol applies).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[2]

    • Liquid Spill: Absorb with vermiculite, sand, or a commercial "Organic Solvent" spill pad.[2] Do not use combustible materials like sawdust. [1]

  • Decontamination: Clean the surface with a soap and water solution.[1][11] Collect all cleaning materials as Scenario C waste [2].

References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Codes & Classification: F-List (Halogenated Solvents) and Characteristic Wastes."[1] RCRA Regulations, Title 40 CFR Part 261.[2][7][Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Organics." OCRS Safety Guides.[1][Link]

  • PubChem. "1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one Compound Summary."[1][4] National Library of Medicine.[1][Link][4]

  • University of Illinois Urbana-Champaign. "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety.[1][Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.